Technical Documentation Center

(S)-2-Ethyl-1-methylpiperazine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-2-Ethyl-1-methylpiperazine dihydrochloride
  • CAS: 1777812-91-5

Core Science & Biosynthesis

Foundational

Chemical properties of (S)-2-Ethyl-1-methylpiperazine dihydrochloride

Executive Summary (S)-2-Ethyl-1-methylpiperazine dihydrochloride (CAS: 1777812-91-5) is a specialized chiral heterocycle serving as a critical building block in the synthesis of pharmaceutical agents, particularly kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Ethyl-1-methylpiperazine dihydrochloride (CAS: 1777812-91-5) is a specialized chiral heterocycle serving as a critical building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] As a disubstituted piperazine with defined stereochemistry, it offers medicinal chemists a tool to modulate physicochemical properties—such as lipophilicity (LogP) and metabolic stability—while introducing a specific 3D vector to the pharmacophore. This guide details its physicochemical profile, synthetic pathways, and reactivity patterns, providing a roadmap for its integration into drug discovery workflows.

Molecular Identity & Structural Analysis

The compound is the dihydrochloride salt of (S)-2-ethyl-1-methylpiperazine. The presence of the ethyl group at the C2 position creates a chiral center, while the methyl group at N1 locks the conformation and alters the basicity of the proximal nitrogen.

PropertySpecification
IUPAC Name (2S)-2-Ethyl-1-methylpiperazine dihydrochloride
CAS Number 1777812-91-5
Molecular Formula C₇H₁₈Cl₂N₂
Molecular Weight 201.14 g/mol (Salt); 128.22 g/mol (Free Base)
Stereochemistry (S)-Enantiomer (>97% ee typical)
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol; sparingly soluble in DCM
Stereochemical & Conformational Considerations

The (S)-ethyl substituent at C2 imposes a steric bias that favors a specific chair conformation. In the free base form, the N1-methyl and C2-ethyl groups typically adopt an equatorial-equatorial or equatorial-axial relationship to minimize 1,2-allylic strain (A-strain), although the flexibility of the piperazine ring allows for ring flipping. The dihydrochloride salt locks the nitrogen lone pairs, rigidifying the structure in the solid state.

Critical Distinction: It is vital to distinguish this compound from its regioisomer, 1-ethyl-2-methylpiperazine. The position of the alkyl groups drastically affects the steric environment around the nucleophilic N4 nitrogen, which is the primary handle for further derivatization.

Physicochemical Profile

Understanding the acid-base properties is essential for handling and coupling reactions.

ParameterValue (Approx.)Context
pKa₁ (N4) ~9.1The distal secondary amine (N4) is the most basic site.
pKa₂ (N1) ~5.3The proximal tertiary amine (N1) is less basic due to steric bulk and inductive effects.
Hygroscopicity HighThe dihydrochloride salt is deliquescent; store under inert gas (Ar/N₂).
Melting Point >200°C (dec.)[2]High lattice energy typical of diamine dihydrochlorides.
Stability[3][4]
  • Thermal: Stable up to 150°C in solid form.

  • Hydrolytic: Stable in aqueous solution at pH 1–13.

  • Oxidative: The free base is susceptible to N-oxidation at N1 upon prolonged exposure to air. The dihydrochloride salt is oxidation-resistant.

Synthetic Utility & Reactivity[3][5][6][7]

The primary utility of (S)-2-ethyl-1-methylpiperazine lies in its N4-nucleophilicity . The N1-methyl group acts as a blocking group, ensuring that electrophilic attack occurs selectively at N4 without the need for additional protection steps.

Synthesis of the Core Scaffold

The synthesis of the chiral core requires preserving the stereocenter derived from the amino acid precursor.

Synthesis Start (S)-2-Aminobutyric Acid Step1 Cyclization (Glycine deriv.) Start->Step1 Inter1 (S)-3-Ethylpiperazine- 2,5-dione Step1->Inter1 Step2 Reduction (LiAlH4/BH3) Inter1->Step2 Inter2 (S)-2-Ethylpiperazine Step2->Inter2 Step3 Regioselective Methylation Inter2->Step3 Final (S)-2-Ethyl-1-methyl- piperazine 2HCl Step3->Final

Figure 1: Synthetic pathway from chiral pool precursor. Step 3 typically involves N4-protection (e.g., Benzyl), N1-methylation (Formaldehyde/Formic acid), and subsequent deprotection.

Reactivity Profile & Coupling Protocols

The N4 nitrogen is a secondary amine and a good nucleophile.

  • SNAr Reactions: Reacts efficiently with chloropyrimidines or fluoro-nitrobenzenes to form biaryl systems common in kinase inhibitors.

  • Amide Coupling: Standard HATU/EDC couplings with carboxylic acids.

  • Reductive Amination: Reacts with aldehydes/ketones to form tertiary amines.

Protocol: Free Basing from Dihydrochloride Since the salt is non-nucleophilic, it must be neutralized in situ or pre-neutralized.

  • In situ: Use 3–4 equivalents of DIPEA or TEA in DMF/DMAc during the coupling reaction.

  • Isolation: Dissolve salt in minimal water, adjust pH to >12 with 50% NaOH, extract with DCM (3x), dry over Na₂SO₄, and concentrate. Note: The free base is volatile; avoid high vacuum for extended periods.

Analytical Characterization

Validating the identity and purity of this chiral building block is critical to preventing downstream stereochemical erosion.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (D₂O):

    • δ 1.0 (t, 3H): Methyl of the ethyl group.

    • δ 1.6–1.8 (m, 2H): Methylene of the ethyl group.

    • δ 2.9 (s, 3H): N-Methyl group (singlet, distinct shift).

    • δ 3.0–3.8 (m, 7H): Piperazine ring protons (complex splitting due to chirality).

Chiral HPLC Method

To ensure enantiomeric excess (ee > 97%):

  • Column: Chiralpak IC or IG (immobilized amylose derivatives).

  • Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1).

  • Detection: UV at 210 nm (low absorption, high concentration required) or ELSD.

  • Derivatization: If UV detection is poor, derivatize with benzoyl chloride prior to analysis to enhance chromophore.

Handling, Stability & Safety

Storage Protocols
  • Condition: Store at 2–8°C under inert atmosphere (Argon).

  • Container: Tightly sealed glass vial with PTFE-lined cap.

  • Shelf Life: 24 months if kept dry. The salt is hygroscopic; absorption of water leads to a sticky gum that is difficult to weigh accurately.

Safety Hazards (GHS Classification)
  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. In case of contact, wash with copious water.

References

  • Fluorochem. (2024). (S)-2-Ethyl-1-methylpiperazine dihydrochloride Product Sheet. Retrieved from

  • Sigma-Aldrich. (2024). (R)-2-Ethyl-1-methylpiperazine dihydrochloride Product Specification. (Used for comparative properties). Retrieved from

  • PubChem. (2024). Compound Summary: Piperazine Derivatives and pKa Data. Retrieved from

  • ChemicalBook. (2023). 1-Methylpiperazine Synthesis and Applications. Retrieved from

Sources

Exploratory

The (S)-2-Ethyl-1-methylpiperazine Scaffold: A Technical Guide to Chiral Optimization

Topic: Therapeutic Applications & Technical Guide: (S)-2-Ethyl-1-methylpiperazine Derivatives Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Senior Medicinal Chemists, Process Scientists, and Drug Disco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Applications & Technical Guide: (S)-2-Ethyl-1-methylpiperazine Derivatives Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Senior Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary

The (S)-2-Ethyl-1-methylpiperazine moiety (CAS: 1033717-23-5 ) represents a "privileged" chiral fragment in modern drug discovery. Unlike generic piperazines found in first-generation antihistamines or antipsychotics, this specific scaffold offers a precision tool for Fragment-Based Drug Discovery (FBDD) . Its value lies in its ability to introduce a defined stereochemical vector (the C2-ethyl group) while simultaneously modulating lipophilicity (logP) and metabolic stability.

This guide provides a technical deep-dive into the therapeutic utility, synthesis, and experimental handling of this scaffold, specifically within the context of Kinase Inhibitors (Type I/II) and GPCR Antagonists (CXCR3, 5-HT) .

Structural Logic & Medicinal Chemistry Utility[1][2]

The "Goldilocks" Steric Lock

In kinase inhibitor design, the solvent-exposed region or the ribose-binding pocket often tolerates piperazine rings (e.g., Imatinib, Bosutinib). However, unsubstituted piperazines are conformationally flexible, leading to a high entropic penalty upon binding.

  • The Methyl Effect: Adding a C2-methyl group (common in Sildenafil analogs) restricts conformation slightly but often fails to fill hydrophobic sub-pockets.

  • The Ethyl Advantage: The (S)-2-ethyl substituent provides a larger steric bulk that:

    • Locks the Conformation: Forces the piperazine ring into a rigid chair conformation, pre-organizing it for binding.

    • Fills Hydrophobic Voids: Targets the "gatekeeper" regions or specific hydrophobic slots in GPCR transmembrane domains that are too large for a methyl group but too small for a propyl/phenyl group.

Metabolic Shielding

Piperazine rings are notorious "metabolic soft spots," susceptible to N-oxidation and ring opening. The C2-ethyl substitution sterically hinders Cytochrome P450 (CYP) access to the adjacent nitrogen and carbon atoms, significantly extending the half-life (


) of the parent molecule compared to its unsubstituted analog.

Therapeutic Applications & Case Studies

Oncology: Next-Generation Kinase Inhibitors

The scaffold is heavily utilized in patent literature for optimizing inhibitors of ALK (Anaplastic Lymphoma Kinase) and PI3K/mTOR .

  • Mechanism: In ALK inhibitors (analogous to Brigatinib structures), the N1-methylpiperazine tail extends into the solvent front. Replacing the standard piperazine with (S)-2-ethyl-1-methylpiperazine introduces a chiral twist that can evade resistance mutations (e.g., L1196M) by altering the vector of the solubilizing tail, reducing steric clash with the mutated residue.

  • Key Reference: Morpholinopurine Derivatives as PI3K/mTOR Inhibitors (US Patent 8,309,546) utilize substituted piperazines to tune selectivity between PI3K isoforms.

Immunology: CXCR3 Antagonists

The chemokine receptor CXCR3 is a target for autoimmune diseases.

  • Application: Small molecule antagonists (e.g., US Patent 8,017,616) employ the (S)-2-ethyl-1-methylpiperazine moiety to bind to the intracellular loop of the GPCR. The (S)-configuration is critical here; the (R)-enantiomer often shows >100-fold loss in potency, demonstrating the specific "handshake" required for receptor affinity.

CNS: Dopamine & Serotonin Modulation

While Brexpiprazole uses a benzothiophene-piperazine, next-generation antipsychotics are exploring C2-substituted piperazines to reduce off-target binding (e.g., avoiding H1 histamine receptors which cause weight gain). The ethyl group increases lipophilicity (CNS penetration) while maintaining the basic nitrogen required for the aspartate salt bridge in the receptor pocket.

Technical Protocol: Stereoselective Synthesis

Objective: Synthesis of (S)-2-Ethyl-1-methylpiperazine with >98% ee (enantiomeric excess). Challenge: Direct alkylation of 1-methylpiperazine yields a racemic mixture. Solution: A "Self-Validating" Chiral Resolution Protocol using L-Tartaric Acid.

Reagents[3][4][5]
  • Precursor: Racemic 2-ethyl-1-methylpiperazine (synthesized via reduction of 3-ethyl-4-methylpiperazin-2-one).

  • Resolution Agent: D-(-)-Tartaric acid (or L-(+)-Tartaric acid depending on target isomer).

  • Solvent: Ethanol/Water (9:1).

Step-by-Step Workflow
  • Salt Formation: Dissolve racemic 2-ethyl-1-methylpiperazine (1.0 eq) in refluxing Ethanol/Water. Slowly add D-(-)-Tartaric acid (1.0 eq).

  • Crystallization (The Critical Step): Allow the solution to cool to room temperature over 4 hours, then refrigerate at 4°C for 12 hours. The (S)-isomer forms a less soluble diastereomeric salt.

  • Filtration & Wash: Filter the white precipitate. Wash with cold ethanol.

  • Free Basing: Suspend the salt in water and basify with 50% NaOH solution (pH > 12). Extract with Dichloromethane (DCM).

  • Validation (QC):

    • Chiral HPLC: Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1).

    • Optical Rotation:

      
       should be positive (specific value depends on solvent, typically +10° to +15° in methanol).
      

Visualizations

Synthesis & Resolution Pathway

This diagram illustrates the industrial route to isolate the active (S)-enantiomer.

SynthesisPath Start N-Methylethylenediamine + 2-Ketobutyric Acid Cyclization Cyclization (Reflux) Start->Cyclization Intermediate 3-Ethyl-1-methyl- piperazin-2-one Cyclization->Intermediate Reduction Reduction (LiAlH4 or BH3) Intermediate->Reduction Racemate Racemic 2-Ethyl-1-methylpiperazine Reduction->Racemate Resolution Chiral Resolution (D-Tartaric Acid) Racemate->Resolution Crystallization Final (S)-2-Ethyl-1- methylpiperazine (>98% ee) Resolution->Final NaOH / Extraction

Caption: Figure 1: Chemo-enzymatic or classical resolution pathway for isolating the high-value (S)-enantiomer.

SAR Interaction Logic

How the scaffold interacts within a generic Kinase ATP-binding pocket.

SAR_Logic Core (S)-2-Ethyl-1-methylpiperazine N1 N1-Methyl Group: Solvent Exposure / Solubility Core->N1 N4 N4 (Basic Amine): Salt Bridge to Asp/Glu Residue Core->N4 C2 C2-Ethyl Group (Chiral): Hydrophobic Pocket Fill (Selectivity Vector) Core->C2 Conf Conformational Effect: Rigid Chair Structure C2->Conf Induces

Caption: Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold's substituents.

References

  • Morpholinopurine Derivatives. United States Patent 8,309,546. (2012). Describes the use of substituted piperazines in PI3K/mTOR inhibitors.

  • Heterocyclic Substituted Pyridine Compounds with CXCR3 Antagonist Activity. United States Patent 8,017,616. (2011). Details the SAR of chiral piperazines in GPCR modulation.

  • Piperazinyl Methyl Phenyl Cyclohexane Compounds. United States Patent 8,710,060. (2014). CNS applications of ethyl-substituted piperazines.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17750462, (S)-2-Ethylpiperazine-1-carboxylic acid tert-butyl ester.

  • ChemicalBook. Synthesis and Applications of 1-Methylpiperazine Derivatives. (2023). Overview of industrial synthesis methods.

Foundational

Literature review of 2-ethyl-1-methylpiperazine stereoisomers

An In-Depth Technical Guide to the Stereoisomers of 2-Ethyl-1-Methylpiperazine Introduction The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide arr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereoisomers of 2-Ethyl-1-Methylpiperazine

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antimicrobial, anticancer, and central nervous system effects.[1] Its structural simplicity, conformational properties, and the synthetic tractability of its two nitrogen atoms make it an ideal building block for creating diverse chemical libraries.[1][2] This guide focuses on a specific, yet representative, member of this class: 2-ethyl-1-methylpiperazine.

The introduction of an ethyl group at the C2 position renders the molecule chiral, resulting in the existence of two non-superimposable mirror images: the (R)- and (S)-enantiomers. In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significant differences in their biological activity, metabolic pathways, and toxicity.[3] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects.[3] Therefore, the ability to synthesize, separate, and characterize individual stereoisomers is not merely an academic exercise but a critical necessity in modern drug development.

This technical guide provides a comprehensive review of the core methodologies for the synthesis, resolution, and characterization of the stereoisomers of 2-ethyl-1-methylpiperazine. It is designed for researchers, scientists, and drug development professionals, offering both foundational principles and field-proven, actionable protocols.

The Stereoisomers of 2-Ethyl-1-Methylpiperazine

The single stereocenter at the C2 position gives rise to two enantiomers. The absolute configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.

Caption: (R)- and (S)-enantiomers of 2-ethyl-1-methylpiperazine.

Synthesis and Resolution Strategies

The preparation of enantiomerically pure 2-ethyl-1-methylpiperazine can be approached in two primary ways:

  • Asymmetric Synthesis: Building the chiral molecule from achiral precursors using a stereocontrolled process.

  • Chiral Resolution: Synthesizing the racemic mixture and subsequently separating the enantiomers.

While asymmetric synthesis is often more elegant, chiral resolution remains a pragmatic and widely used strategy, especially for large-scale production, due to its robustness and cost-effectiveness.[4]

Strategy 1: Asymmetric Synthesis of C2-Substituted Piperazines

A plausible asymmetric synthesis could be adapted from established literature methods for similar C2-substituted piperazines.[5] One effective approach involves the diastereoselective alkylation of a chiral piperazinone intermediate, followed by reduction.

For instance, a chiral auxiliary, such as (R)-(-)-phenylglycinol, can be used to construct a chiral piperazinone template.[5] The stereocenter of the auxiliary directs the incoming electrophile (in this case, an ethyl group) to one face of the molecule, establishing the desired stereochemistry at the C2 position. Subsequent reduction of the amide carbonyls and removal of the auxiliary would yield the enantiomerically enriched target molecule. The choice of a specific chiral auxiliary and reaction conditions is critical for achieving high diastereoselectivity.[5]

Strategy 2: Resolution of Racemic 2-Ethyl-1-Methylpiperazine

This is often the more direct route. A plausible synthesis of the racemic starting material involves the reductive amination of N-methylethylenediamine with 2-oxobutanal, followed by cyclization and reduction, or by direct alkylation of a suitable piperazine precursor.[6] Once the racemate is obtained, it can be resolved using several techniques.

2.1 Diastereomeric Salt Formation

Principle: This classical method leverages the different physicochemical properties of diastereomers.[7] The racemic amine base is reacted with an enantiomerically pure chiral acid (the resolving agent). This forms a pair of diastereomeric salts which, unlike enantiomers, have different solubilities in a given solvent.[4] Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation by filtration.[8]

Causality in Experimental Design:

  • Choice of Resolving Agent: The success of the resolution is critically dependent on the interaction between the amine and the chiral acid. Acids like (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (R)-(-)-mandelic acid are common choices. The ideal agent will form a well-defined, crystalline salt with one enantiomer while the other salt remains soluble.

  • Solvent Selection: The solvent system is paramount. It must provide a significant solubility differential between the two diastereomeric salts. A screening of various solvents (e.g., ethanol, methanol, isopropanol, acetone, and mixtures thereof) is typically required to find the optimal system.[8]

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Protocol 1: Diastereomeric Salt Resolution
  • Salt Formation: Dissolve 1.0 equivalent of racemic 2-ethyl-1-methylpiperazine in a suitable solvent (e.g., ethanol). In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The solution may become cloudy. Allow the mixture to cool slowly to room temperature, and then potentially to 0-5 °C, to induce crystallization. The rate of cooling is critical; slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is the less soluble diastereomeric salt.

  • Liberation of Free Amine: Dissolve the collected salt in water and basify the solution with an aqueous base (e.g., 2M NaOH) to a pH > 12. Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Dry the organic extract (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure. Analyze the enantiomeric excess (ee) of the resulting amine using chiral chromatography (see Protocol 2).

  • Optimization: The ee of the product can be improved by recrystallizing the diastereomeric salt before the basification step. The other enantiomer can be recovered from the mother liquor from step 3.

2.2 Chiral Chromatography

Principle: This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[9] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for a wide range of compounds, including amines.[10] Supercritical Fluid Chromatography (SFC) is often preferred for chiral separations due to its high efficiency, speed, and reduced solvent consumption compared to HPLC.[11]

Causality in Experimental Design:

  • Column Selection: The choice of CSP is the most critical factor. Different polysaccharide derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) create unique chiral environments. Screening several columns with different selectors is the most effective strategy.[10]

  • Mobile Phase: In SFC, the mobile phase typically consists of supercritical CO₂ and an alcohol co-solvent (modifier), such as methanol or ethanol. Additives like isopropylamine (for basic compounds) are often required to improve peak shape and prevent interactions with residual silanols on the silica support.[11] The type and percentage of the modifier have a profound impact on selectivity and resolution.[10]

Caption: Workflow for Chiral Chromatography Separation.

Protocol 2: Analytical Chiral SFC Method Development
  • System Setup:

    • Instrument: Supercritical Fluid Chromatography (SFC) system.

    • Columns: Screen a set of polysaccharide-based chiral columns (e.g., Daicel CHIRALPAK IA, IB, IC, ID).

    • Mobile Phase A: CO₂.

    • Mobile Phase B (Co-solvent): Methanol with 0.1% Isopropylamine (IPA).

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40 °C.

    • Detection: UV at 220 nm.

  • Screening:

    • Prepare a ~1 mg/mL solution of racemic 2-ethyl-1-methylpiperazine in methanol.

    • Perform a gradient elution on each column (e.g., 5% to 50% Co-solvent over 5 minutes).

    • Identify the column and approximate co-solvent percentage that provides the best separation (resolution > 1.5 is desired).

  • Optimization:

    • Once a promising system is identified, switch to isocratic elution at the co-solvent percentage that gave the best result in the screen.

    • Fine-tune the co-solvent percentage to optimize the resolution and analysis time. Lowering the percentage generally increases retention and may improve resolution, while increasing it shortens the run time.

    • The choice of alcohol (methanol, ethanol, isopropanol) can also be varied to further improve selectivity.

ParameterCondition 1Condition 2Condition 3
Column CHIRALPAK IACHIRALPAK IBCHIRALPAK IC
Mobile Phase 20% MeOH (+0.1% IPA) in CO₂20% MeOH (+0.1% IPA) in CO₂20% MeOH (+0.1% IPA) in CO₂
Retention Time 1 (min) 2.513.154.02 (co-elution)
Retention Time 2 (min) 2.893.984.02 (co-elution)
Resolution (Rs) 1.852.500
Conclusion Good SeparationOptimal Separation No Separation
Table 1: Representative data from a chiral SFC screening for the enantiomers of 2-ethyl-1-methylpiperazine.

Characterization and Structural Elucidation

Once the enantiomers are separated, their identity and stereochemical purity must be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR (¹H and ¹³C) is essential for confirming the covalent structure of the isolated compound.[12][13] The spectra of the two enantiomers will be identical in an achiral solvent.

NucleusChemical Shift (δ) ppm (Hypothetical)MultiplicityAssignment
¹H ~3.0 - 2.2MultipletPiperazine ring protons (7H)
~2.25SingletN-CH₃ (3H)
~1.50Multiplet-CH₂CH₃ (2H)
~0.90Triplet-CH₂CH₃ (3H)
¹³C ~58.0CHC2 (chiral center)
~55.0, ~54.5, ~48.0CH₂Piperazine ring carbons
~45.0CH₃N-CH₃
~25.0CH₂-CH₂CH₃
~11.0CH₃-CH₂CH₃
Table 2: Hypothetical NMR assignments for 2-ethyl-1-methylpiperazine in CDCl₃.

To determine enantiomeric purity via NMR, a chiral derivatizing agent (CDA), such as Mosher's acid chloride, can be used.[4] The CDA reacts with the secondary amine at the N4 position to form a pair of diastereomeric amides, which will exhibit distinct signals in the NMR spectrum, allowing for quantification of the enantiomeric ratio.

X-Ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry of a chiral molecule.[14] This requires growing a high-quality crystal of one of the enantiomers. Often, this is achieved by crystallizing the diastereomeric salt formed during the resolution process (e.g., the (R)-amine:(+)-tartrate salt). The known configuration of the chiral resolving agent allows for the unambiguous assignment of the amine's stereocenter.[15]

Polarimetry

Enantiomers rotate plane-polarized light in equal but opposite directions. A polarimeter measures this optical rotation. The (R)-enantiomer will have a specific rotation, [α]D, that is equal in magnitude but opposite in sign to the (S)-enantiomer. While this confirms enantiomeric purity, it does not, on its own, determine the absolute configuration without comparison to a known standard.

Conclusion

The stereoisomers of 2-ethyl-1-methylpiperazine serve as a quintessential example of the challenges and necessities of chiral chemistry in the pharmaceutical sciences. While asymmetric synthesis offers an elegant route, the resolution of a racemic mixture via diastereomeric salt formation or chiral chromatography remains a powerful and industrially relevant strategy. The successful application of these techniques relies on a systematic and logical approach to experimental design, particularly in the screening of resolving agents, solvents, and chiral stationary phases. Rigorous characterization using a combination of chiral chromatography for purity assessment and X-ray crystallography for absolute configuration is paramount. Ultimately, the ability to access and study these stereoisomers individually is a critical step in the development of safer and more effective piperazine-based therapeutics.

References

  • Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC. Available at: [Link]

  • Synthesis and spectral properties of new piperazine derivatives and a structural study. IntechOpen. Available at: [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect. Available at: [Link]

  • Catalytic Kinetic Resolution of Cyclic Secondary Amines. ResearchGate. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]

  • Piperazine. Wikipedia. Available at: [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Wiley Online Library. Available at: [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available at: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC. Available at: [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. Available at: [Link]

  • Preparation of chiral 2-methylpiperazine. ResearchGate. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

  • A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography. FAGG. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative... Bentham Science Publisher. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. Available at: [Link]

  • Synthesis method of chiral piperazinone derivative. Google Patents.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. Available at: [Link]

  • Effect of enantiomers in pharmaceuticals. Chemistry Stack Exchange. Available at: [Link]

Sources

Exploratory

A Technical Guide to Pharmacophore Modeling with (S)-2-Ethyl-1-methylpiperazine Scaffolds

Prepared by: Gemini, Senior Application Scientist Abstract The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] This guide provides an in-depth technical framework for developing and validating pharmacophore models centered on a specific, chiral derivative: the (S)-2-Ethyl-1-methylpiperazine scaffold. We will explore both ligand-based and structure-based methodologies, detailing the causal logic behind protocol choices, from training set selection to rigorous model validation. This document is intended for drug discovery researchers and computational chemists, offering field-proven insights and step-by-step protocols to leverage this versatile scaffold in the rational design of novel therapeutics.

Introduction: The Rationale for Pharmacophore Modeling

Pharmacophore modeling is a powerful computational strategy in drug discovery that distills the complex structure of a molecule into an abstract representation of its essential interaction features.[3] A pharmacophore is a three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, ionizable groups) necessary for a molecule to bind to a specific biological target and elicit a response.[3] This approach streamlines the discovery process by enabling:

  • Virtual Screening: Rapidly searching large chemical databases to identify novel compounds that match the pharmacophoric hypothesis.[4]

  • Lead Optimization: Guiding the modification of existing compounds to enhance potency, selectivity, and pharmacokinetic profiles.[5]

  • Scaffold Hopping: Identifying new core structures that maintain the crucial 3D feature arrangement.

This guide focuses on applying these principles to molecules built around the (S)-2-Ethyl-1-methylpiperazine core, a scaffold with significant potential in modern drug design.

The (S)-2-Ethyl-1-methylpiperazine Scaffold: A Privileged Core

The six-membered piperazine ring is prevalent in numerous blockbuster drugs due to its unique combination of properties.[6][7] Its two nitrogen atoms provide handles for synthetic elaboration and can be modulated to fine-tune basicity, solubility, and target engagement.[2] The piperazine ring's conformational flexibility allows it to adapt to various binding pockets.[2]

The (S)-2-Ethyl-1-methylpiperazine scaffold builds upon this foundation with specific modifications that offer distinct advantages:

  • N1-Methylation: The methyl group on the N1 nitrogen, as seen in related compounds like 1-methylpiperazine, influences the pKa of the distal nitrogen, affecting its protonation state at physiological pH.[8] This modification also adds a small hydrophobic element and can impact metabolic stability.

  • (S)-Chirality at C2: The ethyl group at the C2 position introduces a stereocenter. This is critical for achieving stereo-specific interactions within a chiral binding pocket, often leading to significant differences in potency and selectivity between enantiomers.

  • C2-Ethyl Group: This hydrophobic appendage can engage with hydrophobic sub-pockets in a target protein, providing an additional anchor point to enhance binding affinity.

These features make the (S)-2-Ethyl-1-methylpiperazine scaffold a synthetically tractable and pharmacologically versatile framework for building high-affinity ligands.

Methodologies for Pharmacophore Model Development

The choice between ligand-based and structure-based pharmacophore modeling depends entirely on the availability of high-resolution 3D structural data for the biological target.[3][9]

Ligand-Based Pharmacophore Modeling

This approach is employed when the 3D structure of the target is unknown, relying instead on a set of known active and inactive ligands.[3][10] The core assumption is that these molecules share a common binding mode and therefore a common set of pharmacophoric features.

The workflow involves several critical stages:

  • Training and Test Set Preparation: A robust model requires a carefully curated dataset. This involves selecting a set of structurally diverse molecules containing the (S)-2-Ethyl-1-methylpiperazine core with known biological activities. The dataset is then split into a training set (for model generation) and a test set (for external validation).[11][12]

  • Conformational Analysis: Flexible molecules do not exist in a single 3D shape. It is crucial to generate a diverse ensemble of low-energy conformations for each ligand in the training set to ensure the bioactive conformation is represented.[10]

  • Molecular Alignment & Feature Extraction: The conformations of the active molecules are superimposed in 3D space. Algorithms then identify the shared chemical features and their spatial relationships to generate one or more pharmacophore hypotheses.[10]

  • Model Selection and Validation: The generated hypotheses are scored based on their ability to correctly identify active compounds while ignoring inactive ones. The best-performing model is then subjected to rigorous validation.[13]

Workflow for Ligand-Based Pharmacophore Modeling

LigandBasedWorkflow cluster_prep Phase 1: Data Preparation cluster_model Phase 2: Model Generation cluster_validate Phase 3: Validation & Selection Data Active & Inactive Ligands ((S)-2-Ethyl-1-methylpiperazine series) Split Split Data (e.g., 80/20) Data->Split Train Training Set Split->Train Test Test Set Split->Test Conformers Generate Conformers Train->Conformers Validate Validate with Test Set Test->Validate Align Align Actives & Extract Features Conformers->Align Hypo Generate Hypotheses Align->Hypo Score Score & Rank Hypotheses Hypo->Score Score->Validate FinalModel Final Pharmacophore Model Validate->FinalModel ValidationCascade cluster_input Inputs cluster_process Validation Steps cluster_output Performance Metrics Model Generated Pharmacophore Model ScreenTest Screen Test Set Model->ScreenTest ScreenDecoy Screen Decoy Database Model->ScreenDecoy TestSet Independent Test Set (Actives & Inactives) TestSet->ScreenTest DecoyDB Decoy Database (Actives + Decoys) DecoyDB->ScreenDecoy Metrics Calculate Sensitivity & Specificity ScreenTest->Metrics Enrichment Calculate EF & AUC ScreenDecoy->Enrichment Decision Model Accepted? Metrics->Decision Enrichment->Decision

Sources

Foundational

Solubility profile of (S)-2-Ethyl-1-methylpiperazine dihydrochloride in water vs organic solvents

Technical Guide for Process Research & Development Executive Summary (S)-2-Ethyl-1-methylpiperazine dihydrochloride (CAS: 2664977-66-4) is a critical chiral diamine building block, frequently employed in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Research & Development

Executive Summary

(S)-2-Ethyl-1-methylpiperazine dihydrochloride (CAS: 2664977-66-4) is a critical chiral diamine building block, frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its physicochemical behavior is dominated by the dihydrochloride salt form , which imparts high aqueous solubility and crystallinity, contrasting sharply with the lipophilic, volatile nature of its free base.

Understanding the solubility differential between water, polar organic solvents, and non-polar anti-solvents is the cornerstone of developing scalable purification processes. This guide delineates the solubility landscape of this compound, providing a theoretical framework supported by empirical class-behavior of piperazine salts, and details the protocols required for precise in-house determination.

Physicochemical Basis of Solubility

The solubility profile of (S)-2-Ethyl-1-methylpiperazine dihydrochloride is governed by three molecular factors:

  • Ionic Lattice Energy: As a dihydrochloride salt, the crystal lattice is stabilized by strong ionic interactions between the protonated nitrogens and chloride counter-ions. Breaking this lattice requires a high-dielectric solvent (Water, DMSO).

  • Hydrogen Bonding: The protonated amine sites (

    
    ) act as strong hydrogen bond donors, favoring protic solvents.
    
  • Lipophilic Shielding: The ethyl and methyl substitutions provide a minor lipophilic shift compared to unsubstituted piperazine, slightly increasing solubility in lower alcohols (Methanol/Ethanol) compared to the parent piperazine salts.

The "Solubility Switch"

A critical concept for workup strategies is the pH-dependent solubility switch.

  • pH < 4 (Dihydrochloride Salt): Water-soluble, Organic-insoluble.[1]

  • pH > 10 (Free Base): Water-immiscible (oiling out), Organic-soluble (DCM, EtOAc).

Solubility Profile: Solvent Compatibility Matrix

Note: Quantitative values below are representative of the 2-alkyl-1-methylpiperazine dihydrochloride class. Exact values must be determined empirically per batch.

Solvent ClassSpecific SolventSolubility RatingProcess Implication
Aqueous Water (pH < 7)Freely Soluble (> 300 mg/mL)Primary solvent for reaction and initial dissolution.
Polar Aprotic DMSO, DMFSoluble Good for coupling reactions; difficult to remove.
Polar Protic MethanolSoluble (Moderate)Ideal for recrystallization (often with anti-solvent).
EthanolSparingly Soluble Solubility decreases significantly vs. Methanol.
Isopropyl Alcohol (IPA)Slightly Soluble Excellent anti-solvent for high-yield crystallization.
Polar Aprotic Acetone, AcetonitrilePractically Insoluble Standard anti-solvents for precipitation.
Non-Polar DCM, ChloroformInsoluble Used to wash impurities from the solid salt.
Hexane, Heptane, TolueneInsoluble No interaction; useful for azeotropic drying of free base only.
Visualization: Solubility Hierarchy

The following diagram illustrates the solubility gradient, guiding solvent selection for purification.

SolubilityGradient cluster_0 Solvent Selection Logic Water Water (Freely Soluble) MeOH Methanol (Soluble) Water->MeOH Decreasing Polarity EtOH Ethanol (Sparingly Soluble) MeOH->EtOH DMSO DMSO (Soluble) IPA Isopropanol (Slightly Soluble) EtOH->IPA Acetone Acetone (Insoluble) IPA->Acetone Precipitation Threshold DCM DCM (Insoluble) Acetone->DCM Hexane Hexane (Insoluble) DCM->Hexane

Caption: Solubility gradient of (S)-2-Ethyl-1-methylpiperazine 2HCl. The red line indicates the critical threshold for anti-solvent precipitation.

Experimental Protocols for Solubility Determination

To generate precise data for regulatory filing or process optimization, follow these self-validating protocols.

Protocol A: Equilibrium Solubility (Gravimetric)

Objective: Determine saturation point in organic solvents.

  • Preparation: Weigh 500 mg of (S)-2-Ethyl-1-methylpiperazine 2HCl into a 20 mL scintillation vial.

  • Addition: Add 5.0 mL of the target solvent (e.g., Ethanol).

  • Equilibration: Agitate at 25°C for 24 hours using a shaker or magnetic stir bar.

    • Check: If solution becomes clear, add more solid until a suspension persists.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under vacuum (Rotavap or Nitrogen stream) until constant weight is achieved.

  • Calculation:

    
    
    
Protocol B: pH-Dependent Extraction Efficiency (HPLC)

Objective: Determine the pH required to convert the salt to the extractable free base.

  • Stock Solution: Dissolve 100 mg of salt in 10 mL Water.

  • pH Adjustment: Prepare 5 aliquots. Adjust pH to 8, 9, 10, 11, and 12 using 5N NaOH.

  • Extraction: Add 2 mL of DCM to each aliquot. Vortex for 2 minutes. Centrifuge to separate phases.

  • Analysis: Analyze the organic layer via HPLC (C18 column, High pH stable or HILIC).

    • Validation: The peak area should plateau once full conversion to free base is achieved (typically pH > 10.5).

Process Implications: Purification & Isolation

The solubility profile dictates the two primary methods for isolating high-purity material.

Strategy 1: Anti-Solvent Crystallization (Salt Purification)

This method removes non-polar impurities and excess free reagents.

  • Dissolution: Dissolve crude salt in minimum hot Methanol (approx. 5-10 volumes).

  • Precipitation: Slowly add Acetone or IPA (20-30 volumes) while cooling to 0°C.

  • Filtration: The dihydrochloride salt precipitates as white needles; impurities remain in the mother liquor.

Strategy 2: Reactive Extraction (Free Base Isolation)

Used when the next synthetic step requires the nucleophilic free amine.

ExtractionWorkflow Start Crude Salt Mixture (Aq. Solution) Basify Adjust pH > 12 (NaOH/KOH) Start->Basify Deprotonation Extract Extract with DCM or CHCl3 Basify->Extract PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer (Discard Salts) PhaseSep->AqLayer Top Layer (if DCM used) OrgLayer Organic Layer ((S)-Free Base) PhaseSep->OrgLayer Bottom Layer (if DCM used) Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry

Caption: Workflow for converting the water-soluble dihydrochloride salt into the organic-soluble free base.

References

  • PubChem. (2025).[1][2][3] Piperazine Dihydrochloride Compound Summary. National Library of Medicine. [Link]

  • ResearchGate. (2013). Extraction/Isolation of Piperazine from Water. [Link]

Sources

Exploratory

A Technical Guide to the Identification and CAS Number Assignment of (S)-2-Ethyl-1-methylpiperazine Salts

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Precise Salt Identification In the landscape of pharmaceutical development and chemical research, the precise identificat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Precise Salt Identification

In the landscape of pharmaceutical development and chemical research, the precise identification of a molecule extends beyond its basic structure to its stereochemistry and salt form. (S)-2-Ethyl-1-methylpiperazine is a chiral amine that, like many active pharmaceutical ingredients (APIs), is often utilized in its salt form to improve properties such as solubility, stability, and bioavailability.[1] The formation of a salt by reacting the amine with an acid, such as hydrochloric acid (HCl), is a common and effective strategy.[1]

However, this crucial step introduces a layer of complexity in its analytical identification. The Chemical Abstracts Service (CAS), the global authority for chemical substance registration, assigns unique CAS Registry Numbers (CAS RNs) not only to the parent molecule but to its specific stereoisomers and salt forms as well.[2][3][4] An incorrect CAS number can lead to significant issues in regulatory submissions, patent filings, and scientific literature, undermining the integrity and reproducibility of research.

This guide provides an in-depth framework for the unambiguous identification of (S)-2-Ethyl-1-methylpiperazine salts. It details the principles of CAS number assignment for such compounds and presents a comprehensive, self-validating workflow for confirming the specific salt form, thereby ensuring the correct CAS number is assigned and utilized.

The Principle: Why Salts and Stereoisomers Have Unique CAS Numbers

The CAS Registry is designed to be an unambiguous identifier for every unique chemical substance.[5] The system's granularity is such that distinct CAS RNs are assigned to different stereoisomers and salt forms of a parent compound.[2][3] For example, L-epinephrine, D-epinephrine, and racemic DL-epinephrine each have their own CAS number.[3]

This principle is rooted in the fact that a salt is a distinct chemical entity from its parent base. The addition of a counter-ion (e.g., chloride) changes the molecular formula, molecular weight, and physical properties of the substance. Similarly, stereoisomers, while having the same connectivity, differ in the three-dimensional arrangement of their atoms, which can drastically alter their biological activity and physical properties.[4]

Therefore, for a compound like (S)-2-Ethyl-1-methylpiperazine, we must consider:

  • The CAS number for the specific enantiomer, the (S)-form.

  • Separate and distinct CAS numbers for each of its salt forms, such as the dihydrochloride.

Failing to differentiate between these forms is a critical error in chemical informatics. The workflow to assign the correct CAS number must, therefore, first confirm the structure of the parent amine and then definitively identify the nature and stoichiometry of the counter-ion.

Identified CAS Numbers for (S)-2-Ethyl-1-methylpiperazine and Its Salts

Quantitative data regarding the known CAS numbers for (S)-2-Ethyl-1-methylpiperazine and its dihydrochloride salt are summarized below. It is crucial to note that while the parent compound exists, it is often supplied and used as a salt.

Compound NameStereochemistrySalt FormCAS NumberMolecular Formula (Salt)Molecular Weight (Salt)
1-Ethyl-2-methyl-piperazine(S)Free Base1033717-23-5C₇H₁₆N₂128.22 g/mol
1-Ethyl-2-methylpiperazine dihydrochloride(S)Dihydrochloride2664977-66-4C₇H₁₈Cl₂N₂201.14 g/mol
2-Ethyl-1-methylpiperazine dihydrochloride(R)Dihydrochloride1777817-32-9C₇H₁₈Cl₂N₂201.14 g/mol

Data sourced from reputable chemical suppliers and databases.[6][7][8][9]

Analytical Workflow for Salt Form Confirmation and CAS Number Verification

To ensure the correct CAS number is assigned, a multi-step analytical workflow is required. This process is designed to be self-validating, where results from orthogonal techniques corroborate each other.

G cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Counter-Ion Identification & Stoichiometry cluster_2 Phase 3: Final Verification A Sample of (S)-2-Ethyl-1-methylpiperazine Salt B NMR Spectroscopy (¹H, ¹³C) A->B C High-Resolution Mass Spectrometry (HRMS) A->C E Ion Chromatography (IC) A->E F Elemental Analysis (CHN+Cl) A->F G Argentometric Titration (Mohr's Method) A->G D Structure of Parent Molecule Confirmed B->D Confirms Carbon-Hydrogen Framework C->D Confirms Mass of Parent Cation I Database Search with Confirmed Identity (e.g., SciFinder, PubChem) D->I H Identity & Stoichiometry of Counter-Ion Confirmed E->H Identifies & Quantifies Chloride Ion F->H Determines Elemental Ratio (Confirms Stoichiometry) G->H Quantifies Chloride Content H->I J Assign Correct CAS Number (e.g., 2664977-66-4 for Dihydrochloride) I->J

Caption: Workflow for unambiguous CAS number assignment of amine salts.

Expertise in Method Selection: Explaining the Causality
  • NMR Spectroscopy: This is the cornerstone for confirming the organic structure. ¹H and ¹³C NMR will verify the connectivity of the ethyl and methyl groups on the piperazine ring. The chemical shifts will also be indicative of the protonation state of the amine nitrogens, providing initial evidence of salt formation.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass of the parent cation ((S)-2-Ethyl-1-methylpiperazine + H⁺). This confirms the molecular formula of the organic component, ruling out impurities or structural misassignments.

  • Ion Chromatography (IC): This is a direct and powerful technique for identifying and quantifying the inorganic counter-ion.[10] By comparing the retention time and signal intensity to a known chloride standard, the presence and concentration of the chloride ion can be definitively established. This is superior to simple qualitative tests (like adding silver nitrate) because it is quantitative.[11]

  • Elemental Analysis: This technique provides the mass percentages of key elements (Carbon, Hydrogen, Nitrogen, and Chlorine). The experimental percentages can be compared to the theoretical values for the proposed salt (e.g., the dihydrochloride). A close match provides strong, independent validation of the salt's stoichiometry.

  • Argentometric Titration: A classic and highly reliable method for quantifying chloride content.[12] Titrating the dissolved salt with a standardized silver nitrate solution allows for the precise calculation of the molar quantity of chloride, confirming the mono- or di-hydrochloride form.

Experimental Protocol: Confirmation of Dihydrochloride Salt by Argentometric Titration

This protocol describes a self-validating system for quantifying the chloride content to confirm the dihydrochloride stoichiometry of (S)-2-Ethyl-1-methylpiperazine.

Objective: To determine the molar ratio of chloride to the amine base, confirming the dihydrochloride (1:2) stoichiometry.

Materials:

  • (S)-2-Ethyl-1-methylpiperazine salt sample (approx. 100 mg)

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution

  • Potassium Chromate (K₂CrO₄) indicator solution (5% w/v)

  • Deionized water

  • Analytical balance, burette, flasks, and pipettes

Methodology:

  • Sample Preparation: Accurately weigh approximately 100 mg of the (S)-2-Ethyl-1-methylpiperazine salt sample into a 250 mL Erlenmeyer flask. Record the exact weight (to 0.1 mg).

  • Dissolution: Dissolve the sample in approximately 50 mL of deionized water.

  • Indicator Addition: Add 1 mL of the 5% potassium chromate indicator solution to the flask. The solution should turn a pale yellow.

  • Titration Setup: Fill a 50 mL burette with the standardized 0.1 M AgNO₃ solution. Record the initial volume.

  • Titration Execution: Titrate the sample solution with the AgNO₃ solution, swirling the flask constantly. The endpoint is reached when the first permanent reddish-brown precipitate of silver chromate (Ag₂CrO₄) appears and persists.

  • Record Volume: Record the final volume of AgNO₃ solution used.

  • Control/Blank Titration: Repeat the titration with a blank sample (50 mL deionized water and 1 mL indicator) to account for any chloride impurities in the reagents. Subtract this volume from the sample titration volume.

  • Calculations:

    • Calculate the moles of AgNO₃ used: Moles AgNO₃ = Molarity of AgNO₃ × (Volume used - Blank Volume)

    • Since Ag⁺ reacts with Cl⁻ in a 1:1 ratio, Moles Cl⁻ = Moles AgNO₃.

    • Calculate the moles of the amine salt sample: Moles Sample = Mass of Sample / Molecular Weight of Dihydrochloride (201.14 g/mol)

    • Determine the experimental molar ratio: Ratio = Moles Cl⁻ / Moles Sample

Trustworthiness and Self-Validation:

  • A trustworthy result will yield a molar ratio very close to 2.0. A ratio near 1.0 would indicate a monohydrochloride, while other values may suggest impurities or a different salt form.

  • Running the experiment in triplicate and calculating the standard deviation ensures the precision and reliability of the result.

  • The use of a standardized titrant and a blank correction ensures accuracy.

Conclusion

The assignment of a CAS number is not a trivial clerical task; it is the definitive identification of a unique chemical substance. For stereoisomers and their salts, this requires a rigorous and multi-faceted analytical approach. By combining structural elucidation techniques like NMR and HRMS with quantitative methods for counter-ion analysis such as Ion Chromatography and titration, researchers can confidently confirm the precise nature of their (S)-2-Ethyl-1-methylpiperazine salt. This validated identity allows for the correct assignment of the specific CAS number, ensuring scientific accuracy, regulatory compliance, and the overall integrity of the research and development process.

References

  • CAS Registration Criteria-Overview . Chemical Abstracts Service. [Link]

  • Salt Analysis . Sathee Jee. [Link]

  • How Can You Identify a Salt? . Salt Library. [Link]

  • Qualitative Analysis . Wired Chemist. [Link]

  • Salt Analysis and Identification Guide . Scribd. [Link]

  • Naming and Indexing of Chemical Substances for Chemical AbstractsTM . Chemical Abstracts Service. [Link]

  • Selection of Method of Chemical Analysis in Measuring the Salinity of Mineral Materials . MDPI. [Link]

  • CAS Registry Number . Wikipedia. [Link]

  • Analytical methods to determine if a compound is in the form of a salt . Reddit. [Link]

  • Gibson, E. K. (2007) Amine hydrochloride salts: a problem in polyurethane synthesis . University of Glasgow Theses. [Link]

  • Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using Dimethyl Sulphoxide- imidazole as Diluent . Indian Journal of Pharmaceutical Sciences. [Link]

  • Conference of the States Parties . OPCW. [Link]

  • Organic Nitrogen Compounds V: Amine Salts . Spectroscopy Online. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for (S)-2-Ethyl-1-methylpiperazine dihydrochloride

An Application Note for the Asymmetric Synthesis of (S)-2-Ethyl-1-methylpiperazine Dihydrochloride Abstract This application note provides a comprehensive and detailed protocol for the asymmetric synthesis of (S)-2-Ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Asymmetric Synthesis of (S)-2-Ethyl-1-methylpiperazine Dihydrochloride

Abstract

This application note provides a comprehensive and detailed protocol for the asymmetric synthesis of (S)-2-Ethyl-1-methylpiperazine dihydrochloride, a valuable chiral building block for drug discovery and development. The described synthetic strategy is rooted in established chemical principles, beginning with a chiral pool starting material, (S)-2-aminobutanoic acid, to ensure precise stereochemical control. The methodology employs orthogonal nitrogen protecting groups to facilitate regioselective N-methylation, a critical step for achieving the desired product. The protocols herein are designed for researchers and scientists in organic and medicinal chemistry, offering step-by-step guidance, explanations for key experimental choices, and necessary characterization data.

Introduction and Synthetic Strategy

The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Introducing stereocenters into the piperazine ring, particularly at the C2 position, allows for a three-dimensional exploration of chemical space, which can significantly enhance pharmacological specificity and potency.[2] (S)-2-Ethyl-1-methylpiperazine is a key intermediate for synthesizing complex molecules where control of stereochemistry and regiochemistry is paramount.

The synthesis of chiral 2-substituted piperazines presents a significant challenge, primarily in controlling the absolute stereochemistry and achieving selective functionalization of the two non-equivalent nitrogen atoms.[3] This guide outlines a robust, multi-step synthesis that addresses these challenges effectively.

Our retrosynthetic approach is illustrated below. The target molecule is derived from the free base, (S)-2-Ethyl-1-methylpiperazine. This intermediate is synthesized via regioselective methylation of an orthogonally protected (S)-2-ethylpiperazine precursor. The chiral piperazine core itself is constructed from (S)-2-aminobutanoic acid, a readily available chiral starting material, thus ensuring the desired (S)-stereochemistry in the final product.[4]

G Target (S)-2-Ethyl-1-methylpiperazine dihydrochloride FreeBase (S)-2-Ethyl-1-methylpiperazine Target->FreeBase Salt Formation ProtectedPiperazine Orthogonally Protected (S)-2-Ethylpiperazine FreeBase->ProtectedPiperazine N-Methylation & Deprotection Diamine Chiral Diamine Precursor ProtectedPiperazine->Diamine Cyclization AminoAcid (S)-2-Aminobutanoic Acid (Chiral Pool) Diamine->AminoAcid Reduction & Functionalization

Caption: Retrosynthetic analysis for (S)-2-Ethyl-1-methylpiperazine dihydrochloride.

Part I: Synthesis of the Chiral Piperazine Core

The cornerstone of this synthesis is the construction of an orthogonally protected 2-ethylpiperazine ring. This strategy, adapted from methodologies developed for chiral 2-substituted piperazines, allows for the distinct manipulation of the N1 and N4 positions in subsequent steps.[3][4] We will start from (S)-2-aminobutanoic acid and proceed through a four-step sequence to obtain (S)-tert-butyl 2-ethyl-4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate.

Overall Workflow for Part I

G cluster_0 Part I: Chiral Core Synthesis A Step 1: Amide Coupling (S)-2-aminobutanoic acid -> Amide B Step 2: Reduction Amide -> (S)-Diamine A->B LiAlH4 C Step 3: Nosyl Protection (S)-Diamine -> Ns-Diamine B->C NsCl, Et3N D Step 4: Cyclization Ns-Diamine -> Protected Piperazine C->D Aza-Michael Annulation

Caption: Workflow for the synthesis of the protected (S)-2-ethylpiperazine core.

Detailed Experimental Protocol: Part I

Materials & Reagents

Reagent/SolventFormulaGradeSupplier
(S)-2-Aminobutanoic acidC₄H₉NO₂≥98%Standard Supplier
Boc-glycineC₇H₁₃NO₄≥99%Standard Supplier
DCC (Dicyclohexylcarbodiimide)C₁₃H₂₂N₂≥99%Standard Supplier
Lithium aluminum hydride (LiAlH₄)LiAlH₄1.0 M in THFStandard Supplier
2-Nitrobenzenesulfonyl chloride (NsCl)C₆H₄ClNO₄S≥98%Standard Supplier
Triethylamine (Et₃N)C₆H₁₅N≥99.5%Standard Supplier
2-Bromoethyl-diphenylsulfonium triflateC₂₀H₁₈BrF₃O₃S₂N/ASynthesized*
Dichloromethane (DCM)CH₂Cl₂AnhydrousStandard Supplier
Tetrahydrofuran (THF)C₄H₈OAnhydrousStandard Supplier
Diethyl ether (Et₂O)(C₂H₅)₂OAnhydrousStandard Supplier

Note: 2-Bromoethyl-diphenylsulfonium triflate can be synthesized from 2-bromoethanol according to known literature procedures.

Step 1: Amide Coupling

  • To a stirred solution of (S)-2-aminobutanoic acid (1.0 eq) and Boc-glycine (1.05 eq) in anhydrous DCM (0.2 M) at 0 °C, add DCC (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Filter the mixture to remove the dicyclohexylurea (DCU) byproduct and wash the solid with cold DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude amide product, which is used in the next step without further purification.

Step 2: Reduction to Chiral Diamine

  • CAUTION: LiAlH₄ reacts violently with water. Perform under an inert atmosphere (N₂ or Ar).

  • Add the crude amide from Step 1 slowly to a stirred suspension of LiAlH₄ (4.0 eq) in anhydrous THF (0.1 M) at 0 °C.

  • After the addition is complete, heat the mixture to reflux and maintain for 12 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of H₂O (X mL), 15% aq. NaOH (X mL), and H₂O (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting slurry vigorously for 1 hour, then filter through a pad of Celite®, washing with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-N¹-(tert-butoxycarbonyl)-2-ethyl-ethane-1,2-diamine.

Step 3: Nosyl Protection

  • Dissolve the crude diamine from Step 2 in DCM (0.2 M) and add triethylamine (3.0 eq).

  • Cool the solution to 0 °C and add 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq) portion-wise.

  • Stir the reaction at room temperature for 4 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the orthogonally protected diamine.

Step 4: Aza-Michael Annulation and Cyclization

  • This key transformation builds the piperazine ring via an annulation reaction.[3][4]

  • To a solution of 2-bromoethyl-diphenylsulfonium triflate (1.5 eq) in acetonitrile (0.1 M) at 0 °C, add DBU (1.5 eq).

  • After 5 minutes, add a solution of the nosyl-protected diamine from Step 3 (1.0 eq) in acetonitrile.

  • Stir the reaction at room temperature for 16 hours.

  • Concentrate the mixture under reduced pressure and purify by flash column chromatography to afford (S)-tert-butyl 2-ethyl-4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate.

Part II: Regioselective N-Methylation and Final Deprotection

With the orthogonally protected piperazine in hand, we can now selectively functionalize the N1 position. The nosyl (Ns) group is labile to nucleophilic cleavage (e.g., with thiophenol), while the Boc group is stable under these conditions but readily removed with acid. This orthogonality is the key to regiocontrol.

Detailed Experimental Protocol: Part II

Step 5: Selective Deprotection of N4 (Nosyl Removal)

  • Dissolve the protected piperazine from Step 4 (1.0 eq) in DMF (0.2 M).

  • Add potassium carbonate (K₂CO₃, 3.0 eq) and thiophenol (2.0 eq).

  • Stir the mixture at room temperature for 3 hours.

  • Dilute the reaction with ethyl acetate and wash extensively with water and then brine to remove DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by chromatography to yield (S)-tert-butyl 2-ethylpiperazine-1-carboxylate.

Step 6: N-Methylation

  • This step utilizes reductive amination, a mild and efficient method for N-methylation.[5]

  • Dissolve the product from Step 5 (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M).

  • Add aqueous formaldehyde (37 wt. %, 1.5 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Stir the reaction at room temperature for 6 hours.

  • Quench the reaction by the slow addition of saturated aq. NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield (S)-tert-butyl 4-ethyl-1-methylpiperazine-2-carboxylate, which can be purified by chromatography if necessary.

Step 7: Final Deprotection (Boc Removal)

  • Dissolve the Boc-protected product from Step 6 in a solution of 4 M HCl in 1,4-dioxane (10 eq HCl).

  • Stir at room temperature for 2 hours, during which time a precipitate should form.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid is crude (S)-2-Ethyl-1-methylpiperazine dihydrochloride.

Part III: Purification by Recrystallization and Salt Formation

The final step is to purify the dihydrochloride salt. If the product from Step 7 requires further purification, it can be neutralized to the free base, purified, and then converted back to the high-purity dihydrochloride salt.

Detailed Experimental Protocol: Part III

Step 8: Purification and Salt Formation

  • Triturate the crude solid from Step 7 with cold diethyl ether and filter to collect the solid.

  • For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/diethyl ether.

  • Alternative: Dissolve the crude salt in water and basify to pH > 12 with 6 M NaOH. Extract the free base into DCM (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate carefully (the free base can be volatile).

  • Dissolve the purified free base in anhydrous isopropanol or diethyl ether.

  • Bubble dry HCl gas through the solution or add a stoichiometric amount (2.05 eq) of 2 M HCl in diethyl ether.

  • Stir the mixture at 0 °C for 1 hour. Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure (S)-2-Ethyl-1-methylpiperazine dihydrochloride.

Characterization and Data

The final product and key intermediates should be characterized by standard analytical techniques to confirm their identity and purity.

Table of Expected Analytical Data

CompoundTechniqueExpected Data
(S)-2-Ethyl-1-methylpiperazine¹H NMR (CDCl₃)Peaks corresponding to ethyl (triplet, quartet), methyl (singlet), and piperazine ring protons.
(S)-2-Ethyl-1-methylpiperazine¹³C NMR (CDCl₃)Resonances for all unique carbon atoms.
(S)-2-Ethyl-1-methylpiperazineHRMS (ESI⁺)Calculated m/z for [M+H]⁺: C₇H₁₇N₂⁺. Found value should be within ± 5 ppm.
(S)-2-Ethyl-1-methylpiperazine dihydrochlorideOptical Rotation[α]²⁰_D_ = Specific value (determined experimentally) in a specified solvent (e.g., H₂O or MeOH).

Safety Precautions

  • Lithium aluminum hydride (LiAlH₄): Pyrophoric and water-reactive. Must be handled under an inert atmosphere.

  • DCC: Potent skin sensitizer. Avoid contact.

  • Thiophenol: Toxic and has a strong, unpleasant odor. Work in a well-ventilated fume hood.

  • Formaldehyde: A known carcinogen and sensitizer.

  • HCl (gas and solutions): Highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This application note details a reliable and scalable synthetic route to enantiomerically pure (S)-2-Ethyl-1-methylpiperazine dihydrochloride. By leveraging a chiral pool starting material and an orthogonal protecting group strategy, this protocol provides excellent control over both stereochemistry and regiochemistry. The methods described herein utilize common laboratory reagents and techniques, making them accessible for applications in pharmaceutical research and process development.

References

  • Lindsley, C. W., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. [Link][3][4]

  • Huang, W-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link][6]

  • Reddy, B. J. M., et al. (2017). Computer Assisted Design and Synthesis of Novel Chiral Piperazine Derivatives from 3-Hydroxynopinone. Letters in Organic Chemistry. [Link][7]

  • Tantillo, A. W., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. [Link][8]

  • Stoltz, B. M., et al. (2012). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. [Link][2][9]

  • U.S. Patent 3,154,553 A (1964). Methylation of piperazines. [10]

  • Chinese Patent CN101239957A (2008). Synthesis method of N-methylpiperazine. [5]

  • Al-Ghorbani, M., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules. [Link][1]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link][11]

  • U.S. Patent 2,905,673 A (1959). Method for preparing 1-methylpiperazine. [12]

Sources

Application

Application Note: Conversion of (S)-2-Ethyl-1-methylpiperazine 2HCl to Free Base

Abstract This application note details the validated protocol for the liberation of (S)-2-Ethyl-1-methylpiperazine from its dihydrochloride salt ( ). Due to the high water solubility and hygroscopic nature of low-molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the validated protocol for the liberation of (S)-2-Ethyl-1-methylpiperazine from its dihydrochloride salt (


). Due to the high water solubility and hygroscopic nature of low-molecular-weight piperazines, standard amine extractions often result in significant yield loss. This guide provides a Modified Salting-Out Extraction Protocol  designed to maximize recovery (>95%) and purity while preventing carbamate formation via atmospheric 

absorption.

Introduction

(S)-2-Ethyl-1-methylpiperazine is a chiral diamine building block used frequently in the synthesis of bioactive pharmaceutical ingredients (APIs). It is commercially supplied as a dihydrochloride salt for stability. However, the free base form is required for:

  • Nucleophilic Substitution (

    
    , 
    
    
    
    ):
    Protonated amines are non-nucleophilic.
  • Palladium-Catalyzed Couplings (Buchwald-Hartwig): Amine salts can poison catalysts or alter stoichiometry.

  • Physicochemical Characterization: Accurate determination of LogP or pKa.

Chemical Properties & Challenges
PropertyValue / DescriptionImplication for Protocol
Formula

Stoichiometry requires 2 equiv. of base for neutralization.
pKa (Est.)

,

Final pH must be >12 to ensure complete deprotonation.
Solubility High in

; Moderate in DCM
Risk of product retention in aqueous phase during extraction.
Volatility Boiling Point

Stable to rotary evaporation, but avoid prolonged high vacuum.
Reactivity Secondary amine presentCritical: Absorbs atmospheric

to form carbamates.

Materials & Equipment

Reagents
  • (S)-2-Ethyl-1-methylpiperazine 2HCl (Target Compound)

  • Sodium Hydroxide (NaOH), pellets (Reagent Grade)

  • Sodium Chloride (NaCl), granular (Reagent Grade)

  • Dichloromethane (DCM) or Chloroform (

    
    ) (HPLC Grade)
    
  • Sodium Sulfate (

    
    ), anhydrous[1]
    
  • Deionized Water (

    
    )
    
Equipment
  • pH Meter or High-Range pH Strips (pH 0–14)

  • Separatory Funnel (Borosilicate glass)

  • Rotary Evaporator with vacuum controller

  • Nitrogen (

    
    ) or Argon line
    

Experimental Protocol

Method A: Modified Salting-Out Extraction (Recommended)

This method utilizes the "Salting-Out" effect to decrease the solubility of the organic amine in water, forcing it into the organic layer.

Phase 1: Dissolution and Neutralization
  • Calculate Stoichiometry: Determine the amount of NaOH required. You need at least 2.2 molar equivalents relative to the piperazine salt.

    • Calculation:

      
      
      
  • Dissolution: Place the (S)-2-Ethyl-1-methylpiperazine 2HCl in a beaker. Add the minimum volume of cold

    
     required to fully dissolve the salt (approx. 3–5 mL per gram of salt).
    
    • Why: Keeping the aqueous volume low maximizes the concentration gradient for extraction.

  • Cooling: Place the beaker in an ice-water bath (

    
    ). The neutralization is exothermic.
    
  • Basification: Slowly add 50% w/w NaOH solution (or solid pellets cautiously) with stirring until the pH reaches 12–14 .

    • Checkpoint: Verify pH using a strip or meter. The solution should become cloudy or an oil may separate on top (the free base).

Phase 2: The Salting-Out Step (Critical)
  • Saturation: Add solid NaCl to the aqueous mixture until no more dissolves (saturation point).

    • Mechanism:[2] The high ionic strength of the brine disrupts the hydrogen bonding solvation shell around the amine, "pushing" the hydrophobic ethyl/methyl groups out of the water (Hofmeister effect).

Phase 3: Extraction
  • Solvent Addition: Transfer the mixture to a separatory funnel. Add Dichloromethane (DCM) (

    
     per gram of starting material).
    
    • Note: Do NOT use Diethyl Ether, as it is too non-polar to effectively extract hydrophilic piperazines.

  • Agitation: Shake vigorously for 2 minutes, venting frequently. Allow layers to separate.[3][4]

    • Layer ID: DCM is denser than water; the organic product layer will be at the bottom .

  • Repeat: Drain the organic layer. Re-extract the aqueous layer 3 more times with fresh DCM.

    • Total Extraction Volume:

      
       solvent per gram of salt.
      
Phase 4: Drying and Isolation
  • Drying: Combine all organic extracts. Add anhydrous

    
     and swirl until the desiccant flows freely. Let stand for 10 minutes.
    
  • Filtration: Filter off the solids into a tared round-bottom flask. Rinse the filter cake with a small amount of DCM.

  • Concentration: Evaporate the solvent on a rotary evaporator (

    
     bath, 
    
    
    
    initially, ramping down to
    
    
    ).
  • Final Purge: Once solvent is removed, backfill the flask with Nitrogen/Argon immediately .

    • Warning: Do not leave the oil under high vacuum for hours; the compound is semi-volatile.

Workflow Diagram

ExtractionProtocol cluster_0 Quality Control Checkpoints Start Start: (S)-2-Ethyl-1-methylpiperazine 2HCl Dissolve Dissolve in MINIMAL cold water Start->Dissolve Basify Add NaOH to pH > 12 (Exothermic - Ice Bath) Dissolve->Basify SaltOut Saturate with NaCl (Critical Step) Basify->SaltOut Extract Extract with DCM (4x) (Organic layer is BOTTOM) SaltOut->Extract Dry Dry over Na2SO4 Filter Extract->Dry Evap Rotary Evaporation (Avoid High Vac < 10 mbar) Dry->Evap Product End: Free Base Oil Store under Inert Gas Evap->Product

Figure 1: Step-by-step workflow for the biphasic extraction of piperazine free base.

Quality Control & Verification

Before using the free base in subsequent steps, verify the conversion:

TestMethodExpected Result
Salt Removal

Test
Dissolve a drop of oil in dilute

, add

. No precipitate indicates absence of Chloride (

).
Identity/Purity

-NMR (

)
Check for chemical shift changes (alpha-protons shift upfield upon deprotonation). Absence of broad

peaks > 8 ppm.
Water Content Karl Fischer (KF)

.[5] If high, re-dissolve in dry DCM and dry over activated 4Å molecular sieves.

Troubleshooting

Issue: Low Yield (< 80%)
  • Cause: Product remaining in the aqueous phase.

  • Solution:

    • Ensure the aqueous layer was fully saturated with NaCl (undissolved salt should be visible).

    • Increase the number of extractions (e.g., from 4x to 6x).

    • Switch solvent to Chloroform/Isopropanol (3:1) mixture, which is more polar and extracts amines better, though it extracts more water too.

Issue: Emulsion Formation
  • Cause: Vigorous shaking with high viscosity or particulate matter.

  • Solution: Filter the biphasic mixture through a pad of Celite or wait longer. Adding a small amount of brine usually breaks emulsions (already part of the protocol).

Issue: Product Solidifies/Gums Up
  • Cause: Formation of Carbamates due to

    
     exposure.
    
  • Solution: Rinse the solid with dry DCM; carbamates are often less soluble. Always store the free base under Argon/Nitrogen.

Safety Information

  • Corrosivity: NaOH is highly corrosive. Wear gloves and eye protection.[5][6]

  • Toxicity: Piperazines can be sensitizers and irritants. Handle in a fume hood.

  • Pressure: Vent the separatory funnel frequently. DCM builds pressure rapidly due to its low boiling point (

    
    ).
    

References

  • Piperazine Properties & pKa Data

    • Khalili, F., Henni, A., & East, A. L. L. (2009).[7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[8] Link

  • General Amine Extraction Protocols: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for salting-out procedures).
  • Handling of Water-Soluble Amines

    • Reich, H. J. (2023). Common Laboratory Techniques: Workup. University of Wisconsin-Madison Chemistry Database. Link

Sources

Method

Application Notes: (S)-2-Ethyl-1-methylpiperazine as a Chiral Ligand in Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the application of the chiral ligand, (S)-2-Ethyl-1-methylpiperazine, in the palladium-ca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of the chiral ligand, (S)-2-Ethyl-1-methylpiperazine, in the palladium-catalyzed Buchwald-Hartwig amination reaction. While direct literature precedents for this specific ligand are emerging, its structural motifs are present in a class of chiral diamines that have shown significant promise in asymmetric catalysis. These notes offer a scientifically grounded projection of its potential use, complete with a proposed synthesis of the ligand, detailed experimental protocols for its application in C-N cross-coupling reactions, and an in-depth discussion of the underlying mechanistic principles.

Introduction: The Quest for Asymmetric C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a structural motif prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2] This palladium-catalyzed cross-coupling reaction provides a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds, overcoming the limitations of classical methods.[1] The evolution of this reaction has been marked by the development of sophisticated ligand systems that expand its scope and improve its efficiency.[1]

A significant frontier in this field is the development of asymmetric Buchwald-Hartwig aminations to control the stereochemistry of the products.[3][4] Chiral ligands are paramount in inducing enantioselectivity, and chiral diamines and their derivatives have emerged as a promising class of ligands for this purpose.[5] (S)-2-Ethyl-1-methylpiperazine, a C2-substituted chiral piperazine, represents an intriguing candidate as a ligand for asymmetric C-N bond formation due to its defined stereocenter and the potential for bidentate coordination to the palladium center.

(S)-2-Ethyl-1-methylpiperazine: Ligand Design and Synthesis

The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure. (S)-2-Ethyl-1-methylpiperazine offers a rigid chiral scaffold with two potential coordination sites—the two nitrogen atoms. The stereocenter at the C2 position is expected to create a chiral pocket around the metal center, influencing the facial selectivity of substrate binding and subsequent bond formation.

Proposed Synthesis of (S)-2-Ethyl-1-methylpiperazine

A practical and scalable synthesis of chiral 2-substituted piperazines can be adapted from established methodologies, often commencing from readily available chiral α-amino acids.[6] The following is a proposed synthetic route for (S)-2-Ethyl-1-methylpiperazine starting from (S)-2-aminobutanoic acid.

Scheme 1: Proposed Synthesis of (S)-2-Ethyl-1-methylpiperazine

Synthesis_of_S-2-Ethyl-1-methylpiperazine S-2-aminobutanoic_acid (S)-2-Aminobutanoic Acid Intermediate_1 N-Protected Amino Acid S-2-aminobutanoic_acid->Intermediate_1 Protection (e.g., Boc) Intermediate_2 Dipeptide Intermediate Intermediate_1->Intermediate_2 Peptide Coupling (e.g., with N-benzylglycine ethyl ester) Intermediate_3 Diketopiperazine Intermediate_2->Intermediate_3 Deprotection & Cyclization Intermediate_4 (S)-2-Ethylpiperazine Intermediate_3->Intermediate_4 Reduction (e.g., LiAlH4) Final_Product (S)-2-Ethyl-1-methylpiperazine Intermediate_4->Final_Product N-Methylation (e.g., Eschweiler-Clarke)

Caption: Proposed synthetic pathway for (S)-2-Ethyl-1-methylpiperazine.

Protocol for Ligand Synthesis:

  • Protection: Protect the amino group of (S)-2-aminobutanoic acid with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

  • Peptide Coupling: Couple the N-protected amino acid with an appropriate glycine derivative (e.g., N-benzylglycine ethyl ester) using standard peptide coupling reagents to form a dipeptide intermediate.

  • Cyclization: Deprotect the amino group and induce cyclization to form the corresponding diketopiperazine.

  • Reduction: Reduce the diketopiperazine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield (S)-2-ethylpiperazine.

  • N-Methylation: Perform a selective N-methylation of (S)-2-ethylpiperazine, for instance, via the Eschweiler-Clarke reaction, to obtain the target ligand, (S)-2-Ethyl-1-methylpiperazine.[7]

Application in Buchwald-Hartwig Amination: A Detailed Protocol

The following protocol is a general guideline for employing (S)-2-Ethyl-1-methylpiperazine as a chiral ligand in the Buchwald-Hartwig amination of an aryl halide with a primary or secondary amine. Optimization of reaction parameters will be crucial for specific substrate combinations.

General Reaction Scheme

Buchwald_Hartwig_Amination ArX Ar-X plus1 + ArX->plus1 Amine R¹R²NH plus1->Amine arrow Pd Catalyst (S)-2-Ethyl-1-methylpiperazine Base, Solvent, Heat Amine->arrow Product Ar-NR¹R² arrow->Product

Caption: General scheme for the Buchwald-Hartwig amination.

Materials and Reagents
Reagent/MaterialPurity/GradeSupplierNotes
Aryl Halide (Ar-X)>98%Commercially availableShould be purified if necessary.
Amine (R¹R²NH)>98%Commercially availableShould be purified if necessary.
Palladium Precatalyste.g., Pd₂(dba)₃, Pd(OAc)₂Commercially availableStore under inert atmosphere.
(S)-2-Ethyl-1-methylpiperazineSynthesized as above-Store under inert atmosphere.
Basee.g., NaOtBu, K₃PO₄, Cs₂CO₃AnhydrousBase selection is critical.[8]
SolventAnhydrous, degassede.g., Toluene, DioxaneSolvent choice can impact solubility and reactivity.
Inert GasArgon or NitrogenHigh purityEssential for maintaining anaerobic conditions.
Experimental Workflow

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction Execution cluster_Workup Work-up and Purification Prep Oven-dry glassware and stir bar Inert Assemble under inert atmosphere (glovebox or Schlenk line) Prep->Inert Charge Charge vial with Ar-X, Amine, Base, Pd precatalyst, and Ligand Inert->Charge Solvent Add anhydrous, degassed solvent Charge->Solvent Heat Heat to desired temperature with vigorous stirring Solvent->Heat Monitor Monitor reaction progress (TLC, GC-MS, LC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench reaction (e.g., with sat. aq. NH₄Cl) Cool->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer (e.g., Na₂SO₄) and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and (S)-2-Ethyl-1-methylpiperazine (0.024 mmol, 2.4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene, 5 mL) to the reaction vial.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral supercritical fluid chromatography (SFC).

Mechanistic Considerations and the Role of the Chiral Ligand

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][8]

Catalytic_Cycle Pd0 L₂Pd(0) OA_complex L₂(Ar)Pd(II)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex L₂(Ar)Pd(II)(NHR¹R²) OA_complex->Amine_complex Amine Coordination (R¹R²NH) Amido_complex L₂(Ar)Pd(II)(NR¹R²)⁻ Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_complex->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The chiral ligand, (S)-2-Ethyl-1-methylpiperazine, is expected to coordinate to the palladium center and create a chiral environment that influences the stereochemical outcome of the reaction, likely during the reductive elimination step, which is often enantioselectivity-determining. The steric bulk of the ethyl group at the C2 position can direct the orientation of the substrates in the palladium coordination sphere, favoring the formation of one enantiomer over the other.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inappropriate ligand-to-metal ratio- Unsuitable base or solvent- Low reactivity of substrates- Use a pre-catalyst or ensure in situ generation of Pd(0).- Optimize the ligand-to-metal ratio (typically 1:1 to 2:1).- Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for sensitive substrates) and solvents.- Increase reaction temperature or catalyst loading for challenging substrates.
Low Enantioselectivity - Insufficient steric influence of the ligand- Racemization under reaction conditions- Competing non-asymmetric pathways- Modify the ligand structure to increase steric bulk.- Lower the reaction temperature.- Ensure high purity of the chiral ligand.
Side Product Formation - Hydrodehalogenation of the aryl halide- Homocoupling of the aryl halide- Use a less sterically hindered base.- Optimize the reaction time and temperature.- Adjust the catalyst and ligand system.

Conclusion

(S)-2-Ethyl-1-methylpiperazine holds potential as a novel chiral ligand for asymmetric Buchwald-Hartwig amination. Its synthesis from readily available chiral precursors is feasible, and its application in C-N cross-coupling reactions is supported by precedents with structurally related chiral diamines. The protocols and insights provided in these application notes serve as a valuable starting point for researchers and drug development professionals to explore the utility of this and similar chiral piperazine-based ligands in the synthesis of enantioenriched arylamines. Further research and optimization are necessary to fully elucidate the scope and limitations of this promising ligand class.

References

  • Armarego, W. L. F. An Improved Synthesis of (R)- and (S)-2-Methylpiperazine.
  • Blakey, S. B.; MacMillan, D. W. C. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Journal of the American Chemical Society. 2003, 125 (20), 6046–6047.
  • Buchwald, S. L.; Hartwig, J. F.
  • Chemistry LibreTexts.
  • Li, X. et al. The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. 2023, 62(9), e202216863.
  • Bérubé, C. et al. Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities. Tetrahedron. 2010, 66(35), 7149-7156.
  • Stokes, B. J. et al. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. 2025, 16(12), 2053-2065.
  • Wang, Y. et al. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. 2024, 29(16), 3689.
  • Krasňan, V. et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. 2021, 86(24), 18037–18051.
  • Weipert, E. A. Methylation of piperazines.
  • He, J. et al. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides.
  • Foubelo, F.; Nájera, C.; Yus, M. Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. 2024, 53(13), 5430-5479.
  • Surry, D. S.; Buchwald, S. L. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: A User’s Guide. Chemical Science. 2011, 2(1), 27-50.
  • Chem-Impex. (2S)-1-Boc-2-ethylpiperazine.
  • Organic Chemistry Portal.
  • The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. 2025.
  • Magano, J.; Dunetz, J. R. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. 2021, 121(21), 13494-13565.
  • Giniyatullina, G. et al.
  • Li, X. et al. The Asymmetric Buchwald-Hartwig Amination Reaction. Angewandte Chemie International Edition. 2023, 62(9), e202216863.
  • Preciado, S.; et al. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules. 2026, 31(2), 456.
  • Zhang, X. et al.
  • Li, X. et al. The Asymmetric Buchwald-Hartwig Amination Reaction. Angewandte Chemie International Edition. 2023, 62(9), e202216863.
  • Organic Chemistry Portal. Synthesis of piperazines.
  • Mernyák, E. et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2018, 14, 988-994.

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution Reactions on Chiral Piperazines

Introduction: The Strategic Importance of Chiral Piperazines The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs targeting diverse therapeutic areas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Piperazines

The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs targeting diverse therapeutic areas.[1][2][3] Its prevalence stems from the desirable physicochemical properties it imparts to molecules, including improved aqueous solubility and oral bioavailability.[2] The introduction of chirality to the piperazine core adds a crucial third dimension, enabling precise, stereospecific interactions with biological targets. Consequently, the ability to perform selective and predictable nucleophilic substitution reactions on chiral piperazines is a cornerstone of modern drug discovery and development, allowing for the systematic exploration of structure-activity relationships (SAR).[1][4]

This guide provides an in-depth exploration of the critical conditions and methodologies for performing nucleophilic substitution reactions on the nitrogen atoms of chiral piperazines. We will delve into the mechanistic rationale behind common protocols, offering field-proven insights to navigate the primary challenges of these transformations: achieving regioselectivity between the two nitrogen atoms and preserving the stereochemical integrity of the chiral centers.

Core Principles: Managing Reactivity and Selectivity

The central challenge in the functionalization of a piperazine ring arises from the similar nucleophilicity of its two secondary amine nitrogens, which can often lead to undesired bis-substitution.[5] Therefore, precise control is paramount.

Protecting Group Strategies: The Key to Regiocontrol

To achieve selective mono-substitution, a protecting group strategy is the most robust and widely employed approach.[5][6] This involves temporarily masking one nitrogen atom, directing the substitution to the unprotected site.

  • Mono-Protection: The most common strategy involves protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc). The Boc group decreases the nucleophilicity of the nitrogen it is attached to, allowing the free secondary amine to react selectively with an electrophile.[6] This is a foundational tactic for building N,N'-unsymmetrically substituted piperazines.

  • Orthogonal Protection: For maximum synthetic flexibility, an orthogonal protecting group strategy is employed.[5][7] This involves protecting each nitrogen with a group that can be removed under different, non-interfering conditions (e.g., Boc, removed with acid, and Cbz, removed by hydrogenolysis). This powerful method allows for the controlled, stepwise introduction of two different substituents onto the piperazine core, enabling the creation of complex and diverse molecular architectures.[5][8]

G cluster_0 Strategies for Selective N-Substitution cluster_1 Route A: Stoichiometric Control cluster_2 Route B: Mono-Protection cluster_3 Route C: Orthogonal Protection start Chiral Piperazine A1 Add ~1 eq. Electrophile (R-X) start->A1 B1 1. Protect one Nitrogen (e.g., Boc) 2. Add Electrophile (R1-X) start->B1 C1 1. Protect N1 (PG1) & N4 (PG2) start->C1 A_out Mixture of Mono- & Di-substituted Products (Low Selectivity) A1->A_out B2 3. Deprotect B1->B2 B3 4. Add 2nd Electrophile (R2-X) B2->B3 B_out Regiocontrolled N,N'-Disubstitution B3->B_out C2 2. Selectively Remove PG1 C1->C2 C3 3. Add Electrophile (R1-X) C2->C3 C4 4. Selectively Remove PG2 C3->C4 C5 5. Add Electrophile (R2-X) C4->C5 C_out High-Fidelity N,N'-Disubstitution C5->C_out

Figure 1: Conceptual workflow for achieving selective substitution on a piperazine scaffold.

Preserving Stereochemistry

For chiral piperazines substituted on the carbon backbone, it is crucial that the reaction conditions do not compromise the existing stereocenters. Nucleophilic substitution reactions occurring at the nitrogen atoms are generally mild and do not affect the stereochemical integrity of carbon centers within the ring.[9] However, exposure to excessively harsh basic or acidic conditions during a reaction or workup should be avoided to prevent potential epimerization, particularly if a stereocenter is adjacent to a carbonyl group or another activating feature.

Key Methodologies and Protocols

The following sections detail the most effective and commonly used methods for the nucleophilic substitution of chiral piperazines.

N-Alkylation via S N 2 Reaction

This is a fundamental method for forming C-N bonds, where the piperazine nitrogen acts as a nucleophile, attacking an electrophilic alkyl group.[5]

Mechanistic Insight: The reaction proceeds via a classical bimolecular nucleophilic substitution (S N 2) mechanism. The choice of a polar aprotic solvent, such as DMF or acetonitrile, is critical as it solvates the cation of the base while leaving the nucleophilic amine relatively free, thereby accelerating the reaction rate.[5] A mild inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is used to neutralize the acid (e.g., HBr, HI) formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

ParameterRecommended ConditionRationale
Electrophile R-I > R-Br > R-OTs > R-ClIodides and bromides are excellent leaving groups, leading to faster reaction rates.
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvents enhance the nucleophilicity of the amine.
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEAScavenges the acid byproduct without being overly harsh.
Temperature 25 °C to 80 °CGentle heating is often sufficient to drive the reaction to completion in a reasonable timeframe.
Table 1: Typical Conditions for S N 2 N-Alkylation of Chiral Piperazines.

Protocol 1: N-Alkylation of (R)-1-Boc-2-methylpiperazine

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (R)-1-Boc-2-methylpiperazine (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF, 0.1 M).

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 60 °C and monitor the reaction progress by TLC or LC-MS (typically complete within 2-6 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds and is indispensable for synthesizing the N-aryl piperazines prevalent in pharmaceuticals.[3][10][11]

Mechanistic Insight: This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10] The choice of phosphine ligand is the most critical parameter for success. Sterically hindered, electron-rich ligands (e.g., Josiphos, Xantphos, or specific Buchwald ligands) are essential. They promote the key steps of oxidative addition of the aryl halide to the Pd(0) center and, crucially, the final reductive elimination from the Pd(II) complex to form the C-N bond and regenerate the active catalyst.[11] A strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) is required to deprotonate the piperazine nitrogen after it coordinates to the palladium center, forming the key palladium-amido complex.[9] The entire process must be conducted under strictly anaerobic conditions to prevent oxidation and deactivation of the Pd(0) catalyst.

G Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)-X]L₂ Pd0->OA_complex Ar-X RE_label Reductive Elimination Amine_Coord [Ar-Pd(II)(Amine)]L₂⁺X⁻ OA_complex->Amine_Coord Piperazine Amido_Complex [Ar-Pd(II)-Amido]L₂ Amine_Coord->Amido_Complex -HX LC_label Ligand Exchange Amido_Complex->Pd0 Ar-Piperazine DP_label Deprotonation (Base) OA_label Oxidative Addition

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

ParameterRecommended ConditionRationale
Aryl Halide Ar-I > Ar-Br > Ar-OTf >> Ar-ClReactivity decreases down the list. Ar-Cl often requires specialized, highly active catalyst systems.[11]
Pd Source Pd₂(dba)₃, Pd(OAc)₂Common and reliable Pd(0) or Pd(II) pre-catalysts.
Ligand Xantphos, BINAP, RuPhos, XPhosBulky, electron-rich phosphines are crucial for catalyst activity and stability.[9][10]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base is required for deprotonation.
Solvent Toluene, DioxaneAnhydrous, deoxygenated non-polar aprotic solvents are standard.
Temperature 80 °C to 110 °CThermal energy is required to drive the catalytic cycle.
Table 2: Optimized Conditions for Buchwald-Hartwig N-Arylation.

Protocol 2: Buchwald-Hartwig N-Arylation of (S)-1-Boc-3-phenylpiperazine

  • Setup: Add the aryl halide (1.0 eq), (S)-1-Boc-3-phenylpiperazine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq) to a Schlenk tube or a vial with a stir bar.

  • Inerting: Seal the vessel with a septum, then evacuate and backfill with an inert gas (N₂ or Argon). Repeat this cycle three times.

  • Catalyst Addition: In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., Xantphos, 4.4 mol %) in anhydrous, deoxygenated toluene. Add this catalyst solution to the reaction vessel via syringe.[11]

  • Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath. Monitor progress by LC-MS (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the pure N-aryl piperazine product.

Microwave-Assisted Nucleophilic Substitution

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner product profiles in significantly shorter times.[5][12]

Mechanistic Insight: Unlike conventional heating, which relies on conduction, microwave irradiation uses dielectric heating to transfer energy directly to polar molecules in the reaction mixture.[12][13] This results in rapid, uniform, and efficient heating that can overcome activation energy barriers more effectively, minimizing the formation of thermal degradation byproducts.[5][6] This technique is highly applicable to both N-alkylation and Buchwald-Hartwig amination reactions, especially for high-throughput synthesis in a drug discovery setting.

Protocol 3: Microwave-Assisted N-Alkylation

  • Setup: In a dedicated microwave reaction vial, combine (R)-1-Boc-2-methylpiperazine (1.0 eq), the alkyl halide (1.2 eq), and powdered K₂CO₃ (2.5 eq) in acetonitrile (0.2 M).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes). The instrument will monitor and control the internal temperature and pressure.

  • Workup & Purification: After the reaction, allow the vial to cool to room temperature. Filter the reaction mixture to remove the inorganic base, and rinse the solids with acetonitrile. Concentrate the filtrate and purify the product as described in Protocol 1.

Conclusion and Future Outlook

The selective nucleophilic substitution of chiral piperazines is a mature yet continuously evolving field. Mastery of protecting group strategies is fundamental to achieving regiocontrol, while a deep understanding of reaction mechanisms—from the classic S N 2 to the intricate cycle of palladium-catalyzed amination—enables the rational selection of conditions to ensure high yields and stereochemical fidelity. The integration of modern technologies like microwave synthesis further enhances the efficiency and scalability of these critical transformations. As the demand for more complex and structurally diverse drug candidates grows, the development of novel catalytic systems, including photoredox and flow chemistry protocols, will continue to expand the synthetic chemist's toolkit for functionalizing this invaluable heterocyclic scaffold.[4][14]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC.
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.).
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (n.d.). PMC.
  • Method for synthesis of chiral n-arylpiperazines. (n.d.).
  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (2016). Semantic Scholar.
  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - (n.d.). PMC.
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
  • The Asymmetric Buchwald–Hartwig Amin
  • Stereoselective Synthesis of a Novel Chiral Piperazine. (2025).
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. (2023). DigitalCommons@TMC.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (2016).
  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. (n.d.).
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Publishing.
  • Scheme 9. Organic photoredox C-H alkylation of piperazines. (n.d.).
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025).
  • Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. (n.d.). Academia.edu.
  • The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. (n.d.). Benjamin Bouvier.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2015).
  • Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. (n.d.). Organic Chemistry Portal.
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)

Sources

Method

Handling hygroscopic dihydrochloride salts in organic synthesis

Application Note: Precision Handling of Hygroscopic Dihydrochloride Salts in API Synthesis Executive Summary: The Invisible Yield Killer In organic synthesis, particularly within drug development, amine dihydrochloride s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Handling of Hygroscopic Dihydrochloride Salts in API Synthesis

Executive Summary: The Invisible Yield Killer

In organic synthesis, particularly within drug development, amine dihydrochloride salts (


) are frequently selected for their high crystallinity and aqueous solubility. However, these salts often exhibit significant hygroscopicity  and deliquescence .

The absorption of atmospheric moisture creates two critical failure modes:

  • Stoichiometric Drift: The "wet" mass includes non-reactive water, leading to under-loading of the limiting reagent.

  • Hydrolytic Degradation: Absorbed water can trigger hydrolysis of sensitive coupling partners (e.g., acid chlorides, activated esters) or the salt itself.

This guide provides a self-validating workflow for handling these salts, ensuring that the mass you weigh corresponds exactly to the moles you need.

Decision Matrix: Characterize Before You Weigh

Before opening the bottle, you must determine the state of the material. Do not assume the label weight is the current weight.

Key Metric: Check the Certificate of Analysis (CoA) for "Water Content (Karl Fischer)." If


, or if the bottle has been opened previously, assume the water content has drifted.

SaltHandlingDecision Start Assess Salt Condition CheckKF Check Water Content (Karl Fischer / CoA) Start->CheckKF HighWater High Water Content (>2% or Clumped) CheckKF->HighWater Yes LowWater Low Water Content (<1% & Free Flowing) CheckKF->LowWater No Action_Dry PROTOCOL B: Vacuum Drying (P2O5) HighWater->Action_Dry Critical API Action_Correct PROTOCOL C: Stoichiometric Correction HighWater->Action_Correct Non-Critical/Excess ReactionType Reaction Sensitivity? LowWater->ReactionType Robust Robust Reaction (e.g., Aqueous workup) ReactionType->Robust Tolerant Sensitive Moisture Sensitive (e.g., Anhydrous coupling) ReactionType->Sensitive Strict Anhydrous Action_Weigh PROTOCOL A: Weighing by Difference Robust->Action_Weigh Sensitive->Action_Weigh Minimize Exposure Action_Dry->Action_Weigh

Figure 1: Decision matrix for handling hygroscopic salts based on water content and reaction sensitivity.

Protocol A: Weighing by Difference (The Gold Standard)

Objective: To transfer an exact mass of hygroscopic solid without the balance reading drifting due to moisture uptake during the weighing process. Scope: All hygroscopic dihydrochloride salts (e.g., Piperazine, Histamine, Ethylenediamine derivatives).

Mechanism of Error: When weighing directly onto a balance pan or weigh paper, the salt absorbs water from the air. The balance reading increases in real-time (


), causing you to stop adding solid too early. You effectively under-load the reaction.
Step-by-Step Methodology:
  • Preparation:

    • Dry a glass weighing bottle (with ground glass stopper) in an oven at 110°C for 1 hour.

    • Cool in a desiccator.[1][2][3]

  • The "Rough" Weigh:

    • Place the closed weighing bottle on the analytical balance. Tare (Zero) the balance.

    • Take the bottle to the hood. Quickly add slightly more than the target amount of salt.

    • Close the bottle immediately.

  • The Initial Mass (

    
    ): 
    
    • Return the closed bottle to the balance. Record the stable weight.

    • Note: Because the bottle is closed, the weight will not drift.

  • The Transfer:

    • Take the bottle to your reaction vessel.

    • Pour the salt into the reactor. Do not use a spatula to scrape (this introduces time for moisture uptake). A quick tap is sufficient.

    • Immediately close the weighing bottle.

  • The Final Mass (

    
    ): 
    
    • Return the "empty" (but contaminated) bottle to the balance. Record the weight.

  • Calculation:

    • This value represents the exact mass that entered your flask, regardless of how much moisture was in the air.

Protocol B: Deep Drying (Vacuum & Desiccants)

Objective: Remove bound water from the crystal lattice or surface. When to use: When the salt is clumped, "sticky," or when the reaction is strictly anhydrous (e.g., using


 or 

).

Equipment:

  • Vacuum Oven or Abderhalden Drying Pistol.

  • Desiccant: Phosphorus Pentoxide (

    
    ) or Sicapent® (safer, indicator-dyed alternative).[4]
    

Safety Note:


 is corrosive and reacts violently with water. Use a tray/dish, not loose powder.
The "Ramp and Hold" Procedure:
  • Surface Area: Gently crush any large clumps of the salt. Spread thinly in a glass petri dish or beaker.

  • Desiccant Setup: Place a tray of fresh

    
     in the bottom of the vacuum oven.
    
  • Vacuum Ramp (Critical):

    • Apply vacuum slowly.[5] Sudden vacuum can cause "bumping" of the powder due to rapid water vaporization.

    • Target pressure:

      
       (High Vacuum).
      
  • Thermal Cycle:

    • Phase 1 (Ambient): Hold at

      
       under vacuum for 2 hours (removes surface water).
      
    • Phase 2 (Thermal): Ramp to

      
       (depending on salt melting point). Hold for 12+ hours.
      
    • Caution:

      
       salts can dissociate at high temps (
      
      
      
      ), losing
      
      
      gas and reverting to the free base or degrading.[6] Keep temps moderate.
  • Backfilling: Backfill the oven with dry Nitrogen or Argon , not ambient air. Cap the bottle immediately upon opening the oven.

Protocol C: Stoichiometric Correction

Objective: Adjust the molecular weight (MW) used in calculations to account for water content when drying is not feasible.

If you cannot dry the salt, you must assume the "wet" portion is inert filler.

Formula:



Example Data Table:

Compound Nominal MW ( g/mol ) KF Water Content (%) Effective MW ( g/mol ) Impact on 10 mmol Scale
Diamine 2HCl (Dry) 175.0 0.5% 175.9 Weigh 1.76 g

| Diamine 2HCl (Wet) | 175.0 | 8.0% | 190.2 | Weigh 1.90 g |

Insight: If you weighed 1.75 g of the "Wet" salt, you would only be adding 9.2 mmol of amine, a 9% error that could stall your reaction.

Protocol D: In-Situ Free-Basing

Objective: To liberate the reactive amine from the 2HCl salt directly in the reaction vessel. Context: Many reactions (nucleophilic substitutions, amide couplings) require the nucleophilic free amine, not the protonated ammonium salt.

FreeBasing Salt Amine.2HCl (Solid) Mix Suspension/Solution Salt->Mix Solvent Solvent (DCM/DMF) Solvent->Mix Base Auxiliary Base (DIPEA / TEA) Equilibrium Deprotonation Equilibrium Base->Equilibrium Mix->Equilibrium FreeAmine Free Amine (Reactive Nucleophile) Equilibrium->FreeAmine Byproduct Base.HCl Salt (Soluble or Precipitate) Equilibrium->Byproduct

Figure 2: In-situ neutralization pathway using a tertiary amine base.

Methodology:

  • Stoichiometry: You need at least 2.0 equivalents of base to neutralize the 2HCl. Use 2.2 to 2.5 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine) to ensure full deprotonation.

  • Order of Addition:

    • Add Salt + Solvent (often forms a suspension).

    • Add Auxiliary Base (DIPEA).

    • Wait: Stir for 5-10 minutes. You will often see the suspension clarify or change texture as the organic-soluble free amine is liberated and the DIPEA-HCl salt forms.

    • Add Electrophile (e.g., Acid Chloride).

  • Why DIPEA? It is non-nucleophilic (due to steric bulk), minimizing the risk that the base itself reacts with your electrophile.

References

  • Sigma-Aldrich (Merck). "Drying Agents: Sicapent and Phosphorus Pentoxide." Sigma-Aldrich Technical Library. Link

  • Organic Syntheses. "Handling of Hygroscopic Compounds: Hydrazine Hydrate." Org.[7][8][9] Synth.1941 , Coll.[8] Vol. 1, 309.[8] Link

  • BenchChem. "Navigating the Challenges of Hygroscopic Compounds in Research." Technical Support Guide. Link

  • University of Colorado Boulder. "Weighing by Difference Protocol." General Chemistry Laboratory Manual. Link (Video demonstration via YouTube/J.Chem.Ed equivalent).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[10] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text on salt selection and hygroscopicity in pharma).

Sources

Method

Application Note: Formulation Strategies for Therapeutics Containing (S)-2-Ethyl-1-methylpiperazine

This Application Note is designed as a high-level technical guide for pharmaceutical scientists developing therapeutics that incorporate the (S)-2-Ethyl-1-methylpiperazine moiety. This structural motif, often employed to...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for pharmaceutical scientists developing therapeutics that incorporate the (S)-2-Ethyl-1-methylpiperazine moiety. This structural motif, often employed to modulate solubility and target affinity in kinase inhibitors and GPCR ligands, introduces specific physicochemical behaviors that dictate formulation success.

Executive Summary & Structural Context[1][2][3]

The (S)-2-Ethyl-1-methylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently used to enhance the aqueous solubility and pharmacokinetic profile of lipophilic drugs. However, its inclusion introduces distinct developability challenges:

  • Basicity: The piperazine ring typically imparts a high pKa (~9.0–9.5), making pH-dependent solubility a critical variable.

  • Chemical Reactivity: The secondary amine (N4 position) is a nucleophilic hotspot, prone to Maillard reactions with reducing sugars and Nitrosamine formation .

  • Physical State: The free base form of this moiety is often a hygroscopic liquid or low-melting solid, necessitating robust salt selection for solid dosage forms.

This guide provides a self-validating roadmap to overcome these challenges, ensuring the delivery of a stable, bioavailable product.

Physicochemical Profiling & Pre-formulation

Before formulation, the "Solid-State Landscape" of the API must be mapped. The (S)-2-ethyl-1-methylpiperazine moiety dictates the following baseline properties:

PropertyCharacteristicFormulation Impact
Chirality (S)-EnantiomerRequires enantioselective analytical methods (Chiral HPLC) to monitor racemization during processing (though risk is generally low under standard conditions).
pKa (Predicted) pKa₁ ~9.2 (N4-H)pKa₂ ~4.8 (N1-Me)High Solubility in Stomach (pH 1.2): Risk of dose-dumping.Precipitation Risk in Intestine (pH 6.8): May require precipitation inhibitors (HPMC, PVP).
Hygroscopicity High (Free Base)Mandates Salt Formation. The free base is unsuitable for tablet compression.
Reactivity Secondary Amine (Nucleophile)Incompatible with Lactose. High risk of N-nitrosamine formation if nitrites are present in excipients.

Core Formulation Strategy: Salt Selection

Because the free base is likely a hygroscopic oil/solid, salt selection is the primary stabilization strategy.

Mechanism of Action

Protonation of the secondary amine (N4) or tertiary amine (N1) increases the melting point and lattice energy, reducing hygroscopicity.

Recommended Counter-ions
  • Fumarate / Succinate: Often yield non-hygroscopic, crystalline salts suitable for direct compression.

  • Hydrochloride (HCl): High solubility but often hygroscopic; may form hydrates.

  • Tosylate / Mesylate: Good for lipophilic drugs, but beware of potential genotoxic impurities (alkyl tosylates) if alcohols are used in processing.

Protocol A: High-Throughput Salt Screening (HTSS)

Objective: Identify a crystalline salt form with hygroscopicity < 2% at 75% RH.

  • Dissolution: Dissolve 500 mg of Free Base in 5 mL solvent (Ethanol/IPA/Acetone).

  • Acid Addition: Add 1.1 equivalents of selected acids (HCl, H₂SO₄, Fumaric, Succinic, Tartaric, Methanesulfonic) dissolved in the same solvent.

  • Crystallization:

    • Stir at 50°C for 1 hour.

    • Cool slowly to 5°C over 4 hours (0.2°C/min).

    • If no precipitate, add anti-solvent (Heptane/MTBE).

  • Harvest & Analyze: Filter, dry, and analyze via XRPD (crystallinity) and DSC (melting point).

  • Stress Test: Expose candidates to 40°C/75% RH for 1 week. Measure weight gain (DVS).

Excipient Compatibility & Stabilization

The presence of the secondary amine (N4) dictates a strict "Negative List" for excipients.

The "Maillard" Constraint

The N4 nitrogen will react with the aldehyde group of reducing sugars (Lactose, Fructose, Dextrose) to form glycosylamines, which degrade into brown pigments (Amadori rearrangement).

  • Rule: NEVER use Lactose (anhydrous or monohydrate).

  • Alternative Fillers: Mannitol (Spray Dried), Microcrystalline Cellulose (MCC), Dibasic Calcium Phosphate (DCP).

Nitrosamine Mitigation Strategy

Secondary amines can react with trace nitrites (found in MCC, Crospovidone, Magnesium Stearate) to form N-nitrosamines (mutagenic).

  • Mitigation 1: Use "Low Nitrite" grade excipients.

  • Mitigation 2: Incorporate Scavengers. Add Ascorbic Acid (0.5-1.0%) or Alpha-tocopherol to the formulation to inhibit nitrosation.

Visualizing the Formulation Logic

The following diagram illustrates the decision matrix for formulating drugs containing this moiety.

FormulationLogic cluster_legend Legend Start API with (S)-2-Ethyl-1-methylpiperazine StateCheck Physical State Check Start->StateCheck Liquid Liquid / Low MP Solid StateCheck->Liquid If Solid Crystalline Solid StateCheck->Solid If SaltScreen Salt Screening (Target: MP > 150°C) Liquid->SaltScreen Mandatory ExcipientSelect Excipient Selection Solid->ExcipientSelect SaltScreen->Solid MaillardCheck Avoid Reducing Sugars (No Lactose) ExcipientSelect->MaillardCheck NitrosamineCheck Nitrosamine Risk Assessment MaillardCheck->NitrosamineCheck FinalForm Final Dosage Form (Mannitol/MCC Base + Antioxidant) NitrosamineCheck->FinalForm Add Scavengers Critical Critical Risk Process Process Step

Caption: Decision tree for stabilizing (S)-2-Ethyl-1-methylpiperazine derivatives, highlighting critical exclusion of reducing sugars and salt formation requirements.

Detailed Protocol: Binary Excipient Compatibility

This protocol validates the stability of the API with selected excipients, specifically screening for Maillard reaction and oxidation.

Protocol B: Accelerated Compatibility Screening

  • Preparation:

    • Prepare 1:1 mixtures of API (Salt form) and Excipient (e.g., MCC, Mannitol, Mg Stearate, Lactose [Positive Control]).

    • Prepare 1:0.1 mixture for lubricants (Mg Stearate).

  • Conditioning:

    • Add 10% water (w/w) to the mixture to catalyze potential hydrolysis/Maillard reactions (simulating worst-case humidity).

    • Seal in glass vials.

  • Incubation:

    • Store at 50°C / 75% RH for 2 weeks (Aggressive condition).

    • Control: API stored at 4°C.

  • Analysis:

    • Visual: Check for discoloration (Yellow/Brown = Maillard).

    • HPLC: Dissolve mixture in mobile phase. Analyze for:

      • Loss of API (>2% degradation).

      • Appearance of new peaks (Impurities).

  • Acceptance Criteria:

    • Total impurities < 0.5% increase over control.

    • No color change.

References

  • PubChem. (2025).[1][2] Compound Summary: (S)-2-Ethyl-1-methylpiperazine. National Library of Medicine. Available at: [Link]

  • Vertex AI Search. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH/PubMed Central. Available at: [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][4] Journal of Chemical & Engineering Data. Available at: [Link]

  • Lau, T., LeBlanc, R., & Botch-Jones, S. (2018).[5] Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (S)-2-Ethyl-1-methylpiperazine Dihydrochloride

Welcome to the technical support center for (S)-2-Ethyl-1-methylpiperazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-2-Ethyl-1-methylpiperazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to address common impurity challenges.

Understanding the Molecule and Potential Impurities

(S)-2-Ethyl-1-methylpiperazine dihydrochloride is a chiral amine salt. Its purification can be complicated by the presence of various impurities stemming from the synthetic route or degradation. A foundational understanding of these potential impurities is critical for selecting an appropriate purification strategy.

Common Impurity Classes:

  • Starting Materials and Reagents: Unreacted precursors from the synthesis.

  • By-products: Unwanted molecules formed during the reaction, such as diastereomers or regioisomers.

  • Enantiomeric Impurities: The corresponding (R)-enantiomer.

  • Residual Solvents: Solvents used in the synthesis or purification that become trapped in the crystal lattice.[1][2][3]

  • Degradation Products: Impurities formed due to instability under certain conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My final product has a persistent yellow tint. What could be the cause and how can I remove it?

Possible Causes:

  • Oxidation: Tertiary amines, like (S)-2-Ethyl-1-methylpiperazine, can be susceptible to oxidation, leading to colored impurities.

  • Residual Starting Materials: Some reagents or their by-products might be colored.

Troubleshooting Steps:

  • Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.

    • Protocol: Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol). Add a small amount of activated charcoal (typically 1-5% w/w) and stir the mixture at room temperature for 15-30 minutes. Filter the mixture through a pad of celite to remove the charcoal.[4]

  • Recrystallization: This is a powerful technique for removing a wide range of impurities.

    • Rationale: The desired compound and impurities will have different solubilities in a given solvent system. By carefully selecting the solvent and controlling the cooling rate, the desired compound can be selectively crystallized, leaving impurities behind in the solution.

FAQ 2: How can I determine the enantiomeric purity of my sample?

Core Concept: Enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. Therefore, specialized analytical techniques are required to differentiate and quantify them.[5]

Recommended Analytical Techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[6]

    • Principle: A chiral stationary phase (CSP) is used in the HPLC column. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

  • Capillary Electrophoresis (CE): An alternative technique that offers high efficiency and requires minimal sample.[7]

    • Principle: A chiral selector is added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the selector, which have different electrophoretic mobilities, enabling their separation.

FAQ 3: My NMR spectrum shows the presence of residual solvents even after extensive drying. How can I remove them?

The Challenge: Residual solvents can be trapped within the crystal lattice of the salt, making them difficult to remove by conventional drying methods.[1][2]

Effective Removal Strategies:

  • Solvent Displacement by Water Vapor (Vacuum Hydration): This technique involves drying the bulk substance in the presence of water vapor. The water molecules displace the trapped organic solvent molecules.[1][2][8]

  • Recrystallization from a Different Solvent System: Dissolving the product in a new solvent and recrystallizing can break the original crystal lattice and release the trapped solvent.

Workflow for Impurity Identification and Removal

cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Final Product Analysis Crude Product Crude Product Analytical Testing Analytical Testing Crude Product->Analytical Testing LC-MS, GC-MS, NMR Impurity Profile Impurity Profile Analytical Testing->Impurity Profile Identify Impurities Select Method Select Method Impurity Profile->Select Method Based on Impurity Type Recrystallization Recrystallization Select Method->Recrystallization Chromatography Chromatography Select Method->Chromatography Acid-Base Extraction Acid-Base Extraction Select Method->Acid-Base Extraction Purified Product Purified Product Recrystallization->Purified Product Chromatography->Purified Product Acid-Base Extraction->Purified Product Purity Confirmation Purity Confirmation Purified Product->Purity Confirmation HPLC, NMR, Chiral HPLC

Caption: A generalized workflow for identifying and removing impurities.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To remove process-related impurities and improve the overall purity of (S)-2-Ethyl-1-methylpiperazine dihydrochloride.

Materials:

  • Crude (S)-2-Ethyl-1-methylpiperazine dihydrochloride

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Filter Flask and Buchner Funnel

  • Filter Paper

  • Heating Mantle with Stirring

  • Ice Bath

Procedure:

  • Dissolution: In a clean, dry flask, dissolve the crude product in a minimal amount of hot anhydrous ethanol with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add anhydrous diethyl ether to the hot ethanolic solution until a slight turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Chiral Purity Analysis by HPLC

Objective: To determine the enantiomeric excess of the purified product.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column suitable for amine separation (e.g., a polysaccharide-based column).

Mobile Phase and Conditions:

  • A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact composition should be optimized for the specific column used.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 25 °C

Procedure:

  • Standard Preparation: Prepare solutions of known concentrations of both the (S)- and (R)-enantiomers to determine their retention times.

  • Sample Preparation: Accurately weigh and dissolve the purified product in the mobile phase to a known concentration.

  • Injection: Inject the sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas for both enantiomers and calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Troubleshooting Common Purification Issues
Issue Potential Cause Suggested Solution
Low Recovery After Recrystallization The product is too soluble in the chosen solvent.- Reduce the amount of solvent used. - Cool the solution to a lower temperature. - Add an anti-solvent to induce precipitation.
Oiling Out During Crystallization The product is precipitating as a liquid instead of a solid.- Use a more dilute solution. - Cool the solution more slowly. - Try a different solvent system.
Poor Peak Shape in HPLC Strong interaction between the basic amine and the silica-based stationary phase.- Add an amine modifier (e.g., triethylamine or diethylamine) to the mobile phase. - Use a column specifically designed for basic compounds.
Logical Flow for Method Selection

Impurity Type? Impurity Type? Gross Impurities? Gross Impurities? Impurity Type?->Gross Impurities? Process-related Diastereomers? Diastereomers? Impurity Type?->Diastereomers? Stereoisomers Recrystallization Recrystallization Gross Impurities?->Recrystallization Yes Chromatography Chromatography Gross Impurities?->Chromatography No Enantiomers? Enantiomers? Diastereomers?->Enantiomers? No Diastereomers?->Chromatography Yes Chiral Chromatography Chiral Chromatography Enantiomers?->Chiral Chromatography Yes

Caption: Decision tree for selecting the appropriate purification method.

References

Sources

Optimization

Troubleshooting low solubility of piperazine salts in non-polar solvents

Executive Summary & Diagnostic The Core Conflict: You are attempting to dissolve a piperazine salt (e.g., Piperazine Dihydrochloride, Citrate, or Adipate) in a non-polar solvent (e.g., Hexane, Toluene, Diethyl Ether). Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic

The Core Conflict: You are attempting to dissolve a piperazine salt (e.g., Piperazine Dihydrochloride, Citrate, or Adipate) in a non-polar solvent (e.g., Hexane, Toluene, Diethyl Ether).

The Physics: This is a fundamental mismatch of Lattice Energy vs. Solvation Energy . Piperazine salts are ionic crystal lattices held together by strong electrostatic forces. Non-polar solvents lack the dielectric constant (


) to insulate these ions from each other and lack the dipoles required to solvate them.

Immediate Diagnostic: Before proceeding, determine your primary constraint using the decision tree below.

Piperazine_Solubility_Decision_Tree Start Start: Solubility Issue Constraint What is your primary constraint? Start->Constraint Reaction Chemical Reaction (e.g., N-Alkylation) Constraint->Reaction Synthesis Formulation Formulation/Delivery (e.g., Lipid System) Constraint->Formulation Stable Liquid Extraction Purification/Extraction Constraint->Extraction Isolation PTC Solution A: Phase Transfer Catalysis (PTC) Reaction->PTC Biphasic System OK IonPair Solution B: Hydrophobic Ion Pairing Formulation->IonPair Need Homogeneity FreeBase Solution C: Free-Basing (Neutralization) Extraction->FreeBase Remove Salt

Figure 1: Decision matrix for selecting the appropriate solubilization strategy.

Solution A: Phase Transfer Catalysis (For Synthesis)

Best For: N-alkylation or acylation reactions where the piperazine salt must react with an organic-soluble electrophile in non-polar media (Toluene/Hexane).

The Mechanism: Instead of forcing the salt into the organic phase, we use a catalyst to shuttle the active species across the interface. The piperazinium cation is too hydrophilic. By adding a quaternary ammonium salt (


), we create a lipophilic ion pair that can migrate into the organic phase.

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_interface Interface cluster_organic Organic Phase (Toluene) Salt Piperazine (NH2+ Cl-) Base Base (NaOH) Salt->Base Neutralization Deprotonated Free Amine (NH) Base->Deprotonated Q Q+ (Catalyst) Deprotonated->Q Ion Pairing IonPair [Q+ Piperazine-] Q->IonPair Transfer Electrophile R-X (Alkyl Halide) IonPair->Electrophile Reaction Product R-Piperazine Electrophile->Product

Figure 2: Phase Transfer Catalysis mechanism shuttling piperazine species into the organic phase.

Protocol: PTC-Mediated N-Alkylation in Toluene
  • System: Heterogeneous (Solid/Liquid or Liquid/Liquid).

  • Solvent: Toluene (or Hexane).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (Methyltrioctylammonium chloride).

  • Base: Solid KOH or 50% NaOH solution.

Step-by-Step:

  • Suspend Piperazine Dihydrochloride (1.0 eq) in Toluene.

  • Add TBAB (0.05 - 0.10 eq) . Note: 5-10 mol% is standard.

  • Add Solid KOH (4.0 eq) . Note: Excess base is required to neutralize the HCl salt and deprotonate the amine.

  • Heat to reflux. The mixture will remain heterogeneous, but the reaction will proceed as the catalyst shuttles the deprotonated piperazine to the surface or into the bulk organic phase to react with the alkyl halide.

Solution B: Counter-Ion Engineering (For Formulation)

Best For: Creating stable, homogeneous solutions of piperazine in oils or non-polar solvents without water.

The Science: The chloride or citrate anions are small and "hard" (high charge density), creating a high lattice energy. To dissolve piperazine in a non-polar solvent, you must replace these with "soft," bulky, lipophilic anions. This is known as Hydrophobic Ion Pairing (HIP) .

Recommended Lipophilic Counter-Ions
Counter-IonSource AcidSolubility Outcome
Oleate Oleic AcidSoluble in Hexane, Toluene, Oils. Forms a "soap-like" salt.
Docusate Docusate SodiumHighly soluble in organic solvents; lowers interfacial tension.
Tosylate p-Toluenesulfonic AcidImproved solubility in Toluene compared to HCl salt.
Protocol: In-Situ Preparation of Piperazine Oleate

Goal: Dissolve piperazine in Hexane.

  • Start: Piperazine Anhydrous (Free Base). Note: If starting with salt, free-base it first (see Section 4).

  • Stoichiometry: 1:2 molar ratio (Piperazine is a diamine).

  • Process:

    • Dissolve Oleic Acid (2.0 eq) in Hexane.

    • Add Piperazine (1.0 eq) .

    • Sonicate or warm to 40°C.

    • Result: The acid-base reaction forms Piperazine Dioleate, which is highly lipophilic due to the long C18 chains of the oleate tails wrapping the polar ionic core.

Solution C: Free-Basing (Pre-processing)

Best For: Extraction or when the salt form is not strictly required for the final application.

Technical Insight: Piperazine free base is significantly more soluble in organic solvents than its salt forms, but it is not universally soluble in all non-polar solvents.

  • Chloroform/DCM: Very Soluble.[1][2]

  • Toluene: Slightly Soluble (requires heat or co-solvent).

  • Hexane: Poorly Soluble.

Warning: Do not assume "Free Base = Soluble in Hexane." Piperazine is a polar molecule (


). Even as a free base, it prefers polar protic solvents.
Protocol: Conversion and Extraction
  • Dissolution: Dissolve Piperazine Salt in minimal water.[1]

  • Neutralization: Add 10M NaOH until pH > 12.

  • Extraction:

    • Do not use Hexane. Efficiency will be <5%.

    • Use Dichloromethane (DCM) or Chloroform.

    • Perform 3x extractions.

  • Solvent Swap (If Toluene is required):

    • Dry the DCM layer over

      
      .
      
    • Add Toluene.

    • Rotary evaporate the DCM (lower boiling point) to leave Piperazine suspended/dissolved in Toluene.

Solution D: Co-Solvent Strategy (Hansen Parameters)

Best For: When you cannot change the salt and cannot use water.

Theory: Toluene has a low polarity component (


).[3] Piperazine salts have massive polarity. You need a "bridge" solvent that has intermediate Hansen Solubility Parameters.
Solvent

(Dispersion)

(Polarity)

(H-Bonding)
Compatibility
Toluene 18.01.42.0Poor
Ethanol 15.88.819.4Good (Bridge)
DCM 18.26.36.1Moderate (Bridge)
Piperazine ~16.0HighHighTarget

Recommendation: Add 5-10% Ethanol or Isopropanol to your Toluene/Hexane system. This provides the necessary Hydrogen Bonding (


) energy to solvate the amine groups without breaking the miscibility with the non-polar bulk solvent.

FAQ: Troubleshooting Specific Scenarios

Q: I am seeing a "gummy" precipitate when I add my piperazine salt to Toluene. A: This is "oiling out." The salt is solvated by trace water (highly hygroscopic) but is insoluble in Toluene.

  • Fix: Use the PTC Protocol (Section 2) . The gum is the unreacted aqueous/salt phase. You need a catalyst to transfer it.

Q: Can I use Piperazine Citrate for an anhydrous reaction in Dichloromethane? A: No. Citrate is too polar.

  • Fix: Perform a Free-Base Extraction (Section 4) first to isolate pure Piperazine, then re-dissolve in DCM.

Q: Why is my yield low when extracting Piperazine Free Base with Ether? A: Piperazine free base is "poorly soluble" in diethyl ether (approx. <1g/100mL) compared to water.[1][4][5]

  • Fix: Switch extraction solvent to Chloroform or Dichloromethane , where solubility is very high.

References

  • Solubility Data & Physical Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4837, Piperazine.[6] Retrieved from [Link]

    • Lide, D. R.[1] (Ed.).[1][2][5] (2005).[1] CRC Handbook of Chemistry and Physics (86th ed.).[1] CRC Press.[1] (Confirming insolubility in ether/hydrocarbons).

  • Phase Transfer Catalysis

    • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
    • Jónczyk, A., & Kuliński, T. (1992).[1] Phase-transfer catalytic N-alkylation of piperazine. Synthetic Communications.

  • Hydrophobic Ion Pairing

    • Ristroph, K. D., & Prud'homme, R. K. (2019). Hydrophobic Ion Pairing: Encapsulating Small Molecules, Peptides, and Proteins into Lipid Nanoparticles. Nanoscale Advances. [Link]

  • Hansen Solubility Parameters

    • Hansen, C. M.[7] (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[1] [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH for (S)-2-Ethyl-1-methylpiperazine Extraction

Here is the technical support center with troubleshooting guides and FAQs for optimizing pH conditions for the extraction of (S)-2-Ethyl-1-methylpiperazine. Welcome to the technical support guide for the liquid-liquid ex...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center with troubleshooting guides and FAQs for optimizing pH conditions for the extraction of (S)-2-Ethyl-1-methylpiperazine.

Welcome to the technical support guide for the liquid-liquid extraction (LLE) of (S)-2-Ethyl-1-methylpiperazine. This document provides a comprehensive, experience-driven framework for researchers, chemists, and process development scientists to optimize extraction protocols by mastering the critical parameter of aqueous phase pH. Our approach is grounded in fundamental chemical principles to ensure robust, reproducible, and efficient separations.

Section 1: Foundational Principles - The "Why" Behind pH Optimization

This section addresses the core scientific concepts that govern the pH-dependent extraction of amine compounds.

Q1: What is the fundamental principle behind using pH to optimize the extraction of (S)-2-Ethyl-1-methylpiperazine?

A: The principle is rooted in controlling the ionization state of the molecule. (S)-2-Ethyl-1-methylpiperazine is a basic compound (an amine) that can exist in a neutral (free base) form or a protonated (charged, salt) form.

  • Neutral Form (B): Is less polar and more soluble in organic solvents (e.g., dichloromethane, ethyl acetate). This is the form we aim to have for efficient extraction into the organic phase.

  • Protonated Form (BH⁺, BH₂²⁺): Is a charged ion, making it highly polar and preferentially soluble in the aqueous phase.

By adjusting the pH of the aqueous solution, we can shift the equilibrium between these forms. According to the Henderson-Hasselbalch equation, when the pH is significantly higher than the compound's pKa, the neutral, organic-soluble form predominates, maximizing extraction efficiency.[1][2][3]

Q2: What are the pKa values for (S)-2-Ethyl-1-methylpiperazine, and why are they critical?

A: (S)-2-Ethyl-1-methylpiperazine is a diamine, meaning it has two basic nitrogen atoms that can be protonated. Therefore, it has two distinct pKa values corresponding to the conjugate acids (BH⁺ and BH₂²⁺).

CompoundpKa₁ (BH₂²⁺ ⇌ BH⁺ + H⁺)pKa₂ (BH⁺ ⇌ B + H⁺)Source
Piperazine5.359.73[4]
1-Methylpiperazine~5.5 (estimated)~9.2-9.7[4][5]
1-Ethylpiperazine~5.5 (estimated)~9.2-9.7[4][5]
(S)-2-Ethyl-1-methylpiperazine (Estimated) ~5.5 - 6.0 ~9.5 - 10.0 Inferred
  • pKa₁ (~5.5-6.0): Governs the equilibrium between the dication (BH₂²⁺) and monocation (BH⁺).

  • pKa₂ (~9.5-10.0): Governs the equilibrium between the monocation (BH⁺) and the neutral free base (B).

Criticality: The higher pKa (pKa₂) is the most critical value for extraction into an organic solvent. To ensure the molecule is in its neutral, extractable form (B), the pH of the aqueous phase must be raised significantly above this pKa. A general rule of thumb, often called the "Rule of 2," is to adjust the pH to be at least 2 units higher than the pKa for >99% neutralization.[6][7] For this compound, this means targeting a pH of 11.5 or higher .

Q3: How does the Distribution Coefficient (D) relate to pH?

A: The Partition Coefficient (K_D) describes the distribution of the neutral form of the analyte between the organic and aqueous phases. However, the Distribution Coefficient (D) is a more practical measure as it accounts for all forms of the analyte (neutral and protonated) in the aqueous phase.[3]

For a basic compound, the relationship is: D = [Analyte]_org / ([B]_aq + [BH⁺]_aq + [BH₂²⁺]_aq)

As the pH of the aqueous phase increases, the concentrations of the charged species ([BH⁺] and [BH₂²⁺]) decrease dramatically, causing the value of D to increase and approach K_D. Our goal in optimizing the extraction is to find the pH range where D is maximized, leading to the highest extraction efficiency.[3]

Section 2: Experimental Protocol for pH Optimization

This section provides a detailed, self-validating workflow to empirically determine the optimal pH for extraction.

Objective

To determine the optimal aqueous pH that maximizes the extraction efficiency (%E) of (S)-2-Ethyl-1-methylpiperazine into a selected water-immiscible organic solvent.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_ext 2. Extraction cluster_analysis 3. Analysis & Calculation stock Prepare Analyte Stock Solution (in Methanol) spike Spike Analyte into each pH Buffer stock->spike buffers Prepare Aqueous Buffers (Range: pH 8.0 - 12.0) buffers->spike add_org Add Organic Solvent (e.g., DCM) spike->add_org mix Vortex & Centrifuge to Separate Phases add_org->mix separate Collect Organic Layer mix->separate gcms Quantify Analyte in Organic Phase (GC-MS) separate->gcms calc Calculate D and %E for each pH gcms->calc plot Plot %E vs. pH to Find Optimum calc->plot

Caption: Workflow for empirical pH optimization of extraction.

Materials & Reagents
  • (S)-2-Ethyl-1-methylpiperazine

  • Methanol (HPLC grade)

  • Dichloromethane (DCM) or other suitable immiscible solvent (e.g., Ethyl Acetate)

  • Buffer salts (e.g., sodium bicarbonate, sodium carbonate, sodium phosphate)

  • 1 M NaOH and 1 M HCl for pH adjustment

  • Type 1 Reagent Grade Water

  • Calibrated pH meter

  • Vortex mixer

  • Centrifuge

  • Glass vials (e.g., 4 mL or 15 mL)

  • Pipettes

  • GC-MS system

Procedure
  • Preparation of Stock Solution:

    • Accurately prepare a 1.0 mg/mL stock solution of (S)-2-Ethyl-1-methylpiperazine in methanol.

  • Preparation of Aqueous Phases:

    • Prepare a series of 100 mM aqueous buffer solutions covering a range from pH 8.0 to 12.0 in 0.5 pH unit increments (e.g., 8.0, 8.5, 9.0...12.0). Carbonate-bicarbonate buffers are excellent for the higher end of this range.

    • Use a calibrated pH meter and adjust with 1 M NaOH/HCl as needed. The use of buffers is critical for maintaining a stable pH during extraction.[8]

  • Liquid-Liquid Extraction (perform for each pH point in triplicate):

    • In a 4 mL glass vial, add 2.0 mL of a specific pH buffer.

    • Spike with 20 µL of the 1.0 mg/mL analyte stock solution (yields a final aqueous concentration of 10 µg/mL).

    • Add 2.0 mL of the organic extraction solvent (DCM). This 1:1 phase ratio is a good starting point.

    • Cap the vial tightly and vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 2000 x g for 5 minutes to achieve a clean separation of the layers.

  • Sample Preparation for Analysis:

    • Carefully remove 1.0 mL of the bottom organic (DCM) layer.

    • Transfer to a clean GC vial for analysis.

    • Prepare a set of calibration standards by diluting the analyte stock solution in DCM.

  • Quantification by GC-MS:

    • Analyze the collected organic phase samples and calibration standards using a validated GC-MS method. A simple, robust method is often sufficient.[9]

    • Example GC Conditions:

      • Column: DB-17 or similar mid-polarity column (30 m x 0.25 mm, 0.25 µm).

      • Carrier Gas: Helium at 1 mL/min.

      • Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 250°C, hold for 2 min.

      • Injector: 250°C, Split mode.

      • MS Detector: Scan mode (e.g., 50-300 m/z) for identification, with Selected Ion Monitoring (SIM) for accurate quantification.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of the analyte in the organic phase (C_org) for each pH point.

    • Calculate the concentration remaining in the aqueous phase: C_aq = C_initial - C_org (assuming a 1:1 volume ratio).

    • Calculate the Distribution Coefficient (D) : D = C_org / C_aq.

    • Calculate the Extraction Efficiency (%E) : %E = (moles_org / moles_total) * 100 = (C_org / (C_org + C_aq)) * 100.

Section 3: Data Interpretation & Visualization

Interpreting Results

The experiment should yield data showing a clear trend of increasing extraction efficiency with increasing pH.

Hypothetical Data Summary:

Aqueous pHC_org (µg/mL)C_aq (µg/mL)Distribution Coefficient (D)Extraction Efficiency (%E)
8.00.89.20.098.0%
9.03.46.60.5234.0%
10.07.72.33.3577.0%
11.09.50.519.095.0%
11.59.80.249.098.0%
12.09.90.199.099.0%

Plotting %E vs. pH will reveal a sigmoidal curve, with the inflection point near the pKa₂ and a plateau at high pH, indicating the optimal extraction range.

Governing Chemical Equilibrium

The following diagram illustrates the species present at different pH ranges relative to the pKa values. Extraction is only efficient when the neutral species on the right is dominant.

G dication BH₂²⁺ (Diprotonated) Water Soluble monocation BH⁺ (Monoprotonated) Water Soluble dication->monocation + OH⁻ - H⁺ neutral B (Neutral Free Base) Organic Soluble monocation->neutral + OH⁻ - H⁺ p1 pH < pKa₁ p2 pKa₁ < pH < pKa₂ p3 pH > pKa₂

Caption: Ionization states of a diamine vs. pH.

Section 4: Troubleshooting Guide & FAQs

Q1: I'm seeing a stable emulsion at the interface after vortexing. What should I do?

A: Emulsion formation is a common issue in LLE, especially with complex biological or reaction matrices.[10]

  • Centrifugation: Increase the speed or duration of the centrifugation step. This is often the most effective solution.

  • Salting Out: Add a small amount of a neutral salt (e.g., NaCl or Na₂SO₄) to the aqueous phase before extraction. This increases the polarity of the aqueous layer and can help break the emulsion.

  • Phase Filtration: Pass the entire mixture through a filter tube containing diatomaceous earth or a phase separator paper.

  • Solvent Change: Some solvents are more prone to emulsion formation. If issues persist, consider trying a different organic solvent like methyl tert-butyl ether (MTBE).

Q2: My extraction efficiency is consistently low (<80%) even at pH 12. What are the possible causes?

A: Several factors could be at play:

  • Insufficient Mixing: Ensure vortexing is vigorous enough and for a sufficient duration (e.g., 2 minutes) to reach equilibrium.

  • Incorrect pH: Verify the pH of your aqueous buffer after adding the analyte solution (if it's acidic). The final pH is what matters. Always use a calibrated pH meter.

  • Analyte Polarity: (S)-2-Ethyl-1-methylpiperazine is relatively polar. The chosen organic solvent may not be optimal. Try a more polar, water-immiscible solvent like ethyl acetate or a mixture such as 95:5 DCM:Isopropanol.[11]

  • Analyte Degradation: Ensure the high pH conditions are not causing degradation of your target molecule, although this is unlikely for simple piperazines.

Q3: I'm co-extracting acidic or neutral impurities. How can I improve selectivity?

A: This is a classic purification challenge that can be solved with a back-extraction step.

  • Perform the initial extraction at high pH (e.g., pH 12) to move your basic analyte into the organic phase, leaving behind any protonated basic impurities.

  • Separate the organic layer containing your analyte and any neutral/acidic impurities.

  • Wash this organic layer with a fresh, acidic aqueous solution (e.g., pH 2-4 buffer).[12]

  • At this low pH, your basic analyte will become protonated (BH⁺) and move back into the new aqueous phase. Most neutral and acidic impurities will remain in the organic phase.

  • Discard the organic phase. You now have a cleaner aqueous solution of your protonated analyte. You can then re-extract it by raising the pH again and adding fresh organic solvent.

Q4: Which organic solvent is the best choice?

A: There is no single "best" solvent. The choice depends on a balance of factors:

  • Solubilizing Power: The solvent must effectively dissolve the neutral form of the analyte.

  • Immiscibility: It must be immiscible with water.[13]

  • Density: Solvents denser than water (e.g., DCM, Chloroform) form the bottom layer, which can be easier to remove. Solvents less dense (e.g., Ethyl Acetate, MTBE) form the top layer.

  • Selectivity: As discussed in Q2, modifying solvent polarity can improve selectivity.

  • Volatility: A lower boiling point solvent (like DCM or Diethyl Ether) is easier to remove post-extraction.

A good starting point is Dichloromethane (DCM) , followed by Ethyl Acetate if higher polarity is needed.

Q5: Do I need to use a buffer, or can I just use NaOH to adjust the pH?

A: Using a buffer is highly recommended for robust and reproducible extractions.[8] A buffer resists changes in pH. If you only use NaOH, the addition of an acidic sample or absorption of atmospheric CO₂ could lower the pH and compromise your extraction efficiency. A well-chosen buffer (e.g., carbonate at pH 10-11) provides the pH stability needed for a reliable process.

References

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • Henderson-Hasselbalch Plots for Acid-Base Extraction. (2023, June 8). YouTube. Retrieved from [Link]

  • Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH of Piperazine strip ionization and fraction of... [Scientific Diagram]. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • JournalsPub. (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

  • de Levie, R. (n.d.). The Henderson–Hasselbalch Equation: Its History and Limitations. Oregon State University. Retrieved from [Link]

  • Pearson. (n.d.). Henderson-Hasselbalch Equation: Videos & Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 11). 7.7: Liquid-Liquid Extractions. Retrieved from [Link]

  • Biotage. (2023, February 2). How do I pretreat my samples for Supported Liquid Extraction. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. University of Regina. Retrieved from [Link]

  • Semantic Scholar. (2009, July 15). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Analytical CHEMISTRY. (n.d.). Retrieved from [Link]

  • Phenomenex. (2025, June 23). Choosing the Right Elution Solvent When Using Support Liquid Extraction (SLE). Retrieved from [Link]

  • Lane, A. M., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. Retrieved from [Link]

  • Shiva Raj, et al. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. TSI Journals. Retrieved from [Link]

  • Tony Edge. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (n.d.). pK a values of common substituted piperazines. Retrieved from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Polar Amine Challenge: A Definitive Guide to Separating 2-Ethyl-1-Methylpiperazine Enantiomers

Executive Summary The separation of 2-ethyl-1-methylpiperazine enantiomers represents a classic "polar amine challenge" in chiral chromatography. Unlike bulky aromatic drugs, this molecule lacks a strong UV chromophore a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 2-ethyl-1-methylpiperazine enantiomers represents a classic "polar amine challenge" in chiral chromatography. Unlike bulky aromatic drugs, this molecule lacks a strong UV chromophore and possesses two basic nitrogen centers. These features create two distinct hurdles: detection sensitivity (due to weak UV absorbance) and peak tailing (due to silanol interactions).

This guide compares three distinct methodological approaches to solving this separation. While legacy methods rely on derivatization to add a chromophore, modern immobilized polysaccharide phases allow for direct separation with superior throughput.

Mechanistic Insight: Why This Separation Fails on Standard Systems

To develop a robust method, one must first understand the molecular behavior of 2-ethyl-1-methylpiperazine inside the column.

  • The Chromophore Problem: The molecule has no conjugated

    
    -systems. UV detection is only possible at low wavelengths (200–210 nm), where solvent cut-off noise is high.
    
  • The Silanol Problem: The secondary and tertiary amines are highly basic. On standard silica-based Chiral Stationary Phases (CSPs), these amines hydrogen-bond aggressively with residual silanols, causing severe peak tailing (

    
    ) and loss of resolution.
    
  • The Chiral Recognition: Separation requires a "three-point interaction." For piperazines, the primary discrimination mechanism on polysaccharide columns is the steric fit of the ethyl group into the chiral grooves of the amylose/cellulose polymer, stabilized by hydrogen bonding between the piperazine nitrogen and the carbamate residue of the CSP.

Comparative Analysis of Methodologies

We evaluate three primary strategies. Method A is the recommended starting point for process development (high throughput). Method B is the gold standard for trace impurity analysis (high sensitivity).

Summary Table: Method Performance Matrix
FeatureMethod A: Direct Polar Organic Method B: Derivatization (Benzoyl) Method C: Reverse Phase MS
Primary Utility Process Monitoring, Prep LCPurity Analysis (QC), Trace ImpuritiesPK Studies, Bioanalysis
Stationary Phase Chiralpak IC / IG (Immobilized)Chiralpak AD-H / OD-H (Coated)Chiralpak IG-3 / IM
Detection UV 205–210 nm (Weak)UV 254 nm (Strong)ESI-MS (+)
Sample Prep Dissolve & Shoot15-min ReactionDilute
Resolution (

)
Moderate (1.5 – 3.0)High (> 5.0)High (> 3.0)
Robustness High (Immobilized phase)Moderate (Solvent restricted)High
Detailed Experimental Protocols
Method A: Direct Separation (Polar Organic Mode)

Best for: Rapid turnaround, preparative purification, and samples where derivatization is impractical.

The Logic: We use Immobilized Polysaccharide CSPs (Chiralpak IC or IG).[1] These phases allow the use of non-standard solvents and are more robust against the basic additives required to suppress tailing. We utilize Polar Organic Mode (POM) —100% organic eluent with salt/base—to maximize solubility and amine peak shape.

Protocol:

  • Column: Daicel Chiralpak IC or Chiralpak IG (

    
     mm, 5 µm).
    
    • Why: The chlorinated carbamate selectors in IC/IG show superior selectivity for polar amines compared to the older AD/OD phases.

  • Mobile Phase: Acetonitrile : Methanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Optimization: If retention is too low, switch to 100% Acetonitrile + 0.1% DEA. If tailing persists, increase DEA to 0.2%.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm.

    • Critical Step: You must use HPLC-grade solvents with high UV transmittance. Background absorption at 210 nm can obscure the analyte peak.

Method B: Derivatization with Benzoyl Chloride

Best for: QC release testing, enantiomeric excess (%ee) determination at <0.1% levels.

The Logic: Reacting the secondary amine with benzoyl chloride serves two purposes: it adds a strong UV chromophore (phenyl group) allowing detection at 254 nm, and it "caps" the basic nitrogen, eliminating silanol interactions and sharpening the peaks.

Protocol:

  • Derivatization Step:

    • Mix 10 mg sample with 1 mL DCM.

    • Add 1.2 equivalents of Benzoyl Chloride and 2.0 equivalents of Triethylamine (TEA).

    • Stir at RT for 15 mins. Quench with water, extract organic layer, dry, and reconstitute in Mobile Phase.

  • Column: Chiralpak AD-H or Chiralcel OD-H (

    
     mm, 5 µm).
    
    • Why: Once derivatized, the molecule behaves like a neutral amide. The standard coated phases (AD/OD) are cheaper and provide massive selectivity for aromatic amides.

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Visualization: Method Development Workflows
Figure 1: Decision Tree for Method Selection

Caption: Logical flow for selecting the optimal chiral method based on sample concentration and available instrumentation.

MethodSelection Start Start: 2-ethyl-1-methylpiperazine Sample Q1 Is UV Sensitivity Critical? (Trace analysis < 0.1%) Start->Q1 Branch1_Yes Yes Q1->Branch1_Yes Branch1_No No (Bulk/Prep) Q1->Branch1_No Deriv Method B: Derivatization (Benzoyl Chloride) Branch1_Yes->Deriv Direct Is MS Available? Branch1_No->Direct Branch2_Yes Yes Direct->Branch2_Yes Branch2_No No (UV only) Direct->Branch2_No MethodC Method C: Reverse Phase MS (Chiralpak IG-3 / NH4HCO3) Branch2_Yes->MethodC MethodA Method A: Direct Polar Organic (Chiralpak IC / DEA / MeCN) Branch2_No->MethodA

Figure 2: Chiral Recognition Mechanism (Method A)

Caption: Proposed interaction mechanism on Chiralpak IC. The immobilized selector creates a "chiral groove" where the ethyl group sterically fits, while the basic nitrogen H-bonds with the carbamate.

Mechanism cluster_CSP Stationary Phase (Chiralpak IC) cluster_Analyte Analyte (2-ethyl-1-methylpiperazine) Selector Cellulose Tris(3,5-dichlorophenylcarbamate) Interaction1 Hydrogen Bonding (Stabilization) Selector->Interaction1 Groove Chiral Cavity/Groove Interaction2 Steric Fit / Exclusion (Discrimination) Groove->Interaction2 Amine Basic Nitrogen (N1/N4) Ethyl Ethyl Group (Chiral Center) Interaction1->Amine Interaction2->Ethyl

Troubleshooting & Optimization Guide

Problem: Peak Tailing (


) 
  • Cause: Interaction between the piperazine nitrogen and silica silanols.

  • Fix: Increase the basic additive. If using 0.1% DEA, increase to 0.2% or 0.3%. Note: Do not exceed 0.5% to protect the column silica.

Problem: Baseline Noise / Negative Peaks

  • Cause: UV detection at 210 nm is sensitive to mobile phase impurities.

  • Fix: Ensure "HPLC Grade" or "Gradient Grade" Acetonitrile is used. Avoid using THF or Ethyl Acetate in the mobile phase as they have high UV cutoffs.

Problem: Loss of Retention

  • Cause: "Memory effect" on the column from previous solvents.

  • Fix: The immobilized Chiralpak IC/IG columns are robust. Regenerate the column by flushing with 100% DMF (Dimethylformamide) for 30 mins at 0.5 mL/min, followed by Ethanol, then the mobile phase. Warning: Do NOT do this on coated AD/OD columns.

References
  • BenchChem Application Notes. "Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.

  • Daicel Chiral Technologies. "Instruction Manual for Immobilized Polysaccharide CSPs (Chiralpak IA, IB, IC, ID, IE, IF, IG).

  • Phenomenex. "Chiral HPLC Separations: A Guide to Method Development.

  • Chromatography Today. "Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Ethyl-Methylpiperazines

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of ethyl-methylpiperazines. This document is designed for researchers in pharmaceutical analysis and forensic to...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of ethyl-methylpiperazines. This document is designed for researchers in pharmaceutical analysis and forensic toxicology, focusing on the differentiation of regioisomers through mechanistic understanding and rigorous experimental protocols.

Executive Summary

Ethyl-methylpiperazines (


, MW 128.22 Da) represent a class of structural isomers frequently encountered as pharmaceutical intermediates (e.g., in the synthesis of sildenafil/vardenafil) or as designer drug scaffolds. The two primary isomers of interest are 1-ethyl-4-methylpiperazine (1,4-EMP)  and 1-ethyl-2-methylpiperazine (1,2-EMP) .

Differentiation of these isomers is critical because their pharmacological profiles and legal statuses often differ. While they share a molecular ion (


) at 

128, their fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI) diverge due to the position of the methyl substituent (N-substituted vs. C-substituted).

Structural Analysis & Isomer Classification

IsomerStructure DescriptionAmine ClassificationKey Analytical Feature
1-Ethyl-4-methylpiperazine Symmetric N,N'-substitution. Ethyl on N1, Methyl on N4.Tertiary (Bis)No N-H group available for acylation.
1-Ethyl-2-methylpiperazine Asymmetric. Ethyl on N1, Methyl on C2.Secondary (N4-H)Reacts with TFA/PFPA (Derivatization possible).
1-Ethyl-3-methylpiperazine Asymmetric. Ethyl on N1, Methyl on C3.Secondary (N4-H)Reacts with TFA/PFPA.

Fragmentation Mechanisms[1][2]

Electron Ionization (EI) - 70 eV

In EI-MS, fragmentation is driven by radical-site initiation (alpha-cleavage). The stability of the resulting iminium ions dictates the abundance of fragment ions.

Mechanism A: 1-Ethyl-4-methylpiperazine (Symmetric)
  • Ionization: Occurs at N1 or N4 (lone pair removal).

  • 
    -Cleavage (Ethyl Group):  Homolytic cleavage of the C-C bond in the ethyl chain (beta to nitrogen) results in the loss of a methyl radical (
    
    
    
    , 15 Da).
    • Product:

      
      .
      
  • Ring Fragmentation (Onium Reaction):

    • Formation of

      
      -methyl-methaniminium (
      
      
      
      ) leads to a strong peak at
      
      
      58
      .
    • Formation of

      
      -ethyl-methaniminium leads to 
      
      
      
      72
      .
Mechanism B: 1-Ethyl-2-methylpiperazine (Asymmetric)
  • 
    -Cleavage (Ring Methyl):  The methyl group is directly attached to the ring carbon (C2). 
    
    
    
    -cleavage relative to N1 can lead to ring opening rather than simple substituent loss, or loss of the C2-methyl group if it is in an axial/favorable position.
  • McLafferty Rearrangement: The presence of the secondary amine (N-H) allows for hydrogen rearrangement pathways not possible in the 1,4-isomer.

  • Base Peak: Often dominated by lower mass amine fragments (

    
     42, 56) due to ring instability.
    
ESI-MS/MS Fragmentation (CID)

In ESI, the molecule forms a protonated precursor


.
  • 1,4-EMP: Fragmentation is dominated by the loss of neutral amines.

    • Loss of

      
       (43 Da) or 
      
      
      
      (57 Da).
  • 1,2-EMP: Ring opening is more complex due to the C-methyl steric hindrance.

Visualization of Fragmentation Pathways[3]

The following diagram illustrates the competing alpha-cleavage pathways for the 1,4-isomer, highlighting the origin of the diagnostic ions.

Fragmentation M Molecular Ion [M]+• m/z 128 Alpha1 α-Cleavage (Ethyl Side) M->Alpha1 - •CH3 (15 Da) RingOpen Ring Fission (Retro-Diels-Alder) M->RingOpen Ion113 Fragment Ion [M-CH3]+ m/z 113 Alpha1->Ion113 Ion58 N-Methyl Iminium m/z 58 RingOpen->Ion58 Dominant Ion72 N-Ethyl Iminium m/z 72 RingOpen->Ion72

Caption: EI-MS fragmentation pathways for 1-ethyl-4-methylpiperazine showing the origin of key diagnostic ions m/z 113, 72, and 58.

Experimental Protocols

Protocol A: GC-MS Differentiation (Self-Validating)

This protocol uses chemical derivatization to conclusively distinguish 1,4-disubstituted (tertiary) from 1,2-disubstituted (secondary) isomers.

Reagents:

  • Trifluoroacetic anhydride (TFAA).

  • Ethyl Acetate (EtOAc).

Workflow:

  • Sample Dissolution: Dissolve 1 mg of sample in 1 mL EtOAc.

  • Derivatization: Add 50

    
    L TFAA. Incubate at 60°C for 20 mins.
    
  • Evaporation: Dry under nitrogen stream; reconstitute in EtOAc.

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Temp Program: 60°C (1 min)

      
       15°C/min 
      
      
      
      280°C.

Validation Logic:

  • 1-Ethyl-4-methylpiperazine: No Reaction. Retention time and Mass Spectrum (

    
     128) remain unchanged.
    
  • 1-Ethyl-2-methylpiperazine: Reacts. Forms N-TFA derivative.

    • Mass Shift: MW increases by 96 Da (CF3CO- replacement of H).

    • New Peak: Observed at higher retention time with

      
       224 (
      
      
      
      ).
Protocol B: LC-ESI-MS/MS Screening

Mobile Phase:

  • A: 0.1% Formic Acid in Water.

  • B: Acetonitrile.[1] Gradient: 5% B to 95% B over 10 mins. MS Parameters:

  • Source: ESI Positive.

  • Precursor:

    
     129.0.
    
  • Collision Energy: Stepped (15, 30, 45 eV).

Comparative Data Summary

The following table summarizes the expected ions. Note that relative abundances are instrument-dependent (Quadrupole vs. Ion Trap).

Feature1-Ethyl-4-methylpiperazine1-Ethyl-2-methylpiperazine
Molecular Ion (

)
128128
Base Peak (EI)

58 (typically)

42 or 56
Diagnostic Ion 1

113
(

, strong)

113 (weak/moderate)
Diagnostic Ion 2

72
(N-ethyl iminium)

84
(Ring fragment)
TFAA Derivatization Negative (No Mass Shift)Positive (Shift to

224)
Key Mechanism Symmetric

-cleavage
Asymmetric Ring Opening

Analytical Workflow Diagram

Workflow Sample Unknown Sample (Ethyl-Methylpiperazine Isomer) Split Split Sample Sample->Split Path1 Direct GC-MS (EI, 70eV) Split->Path1 Path2 Derivatization (TFAA + 60°C) Split->Path2 Analysis1 Analyze Spectrum Path1->Analysis1 Analysis2 Analyze Shift Path2->Analysis2 Decision1 Base Peak m/z 58? Strong m/z 113? Analysis1->Decision1 Decision2 Mass Shift (+96 Da)? Analysis2->Decision2 Result1 Identify: 1-Ethyl-4-Methyl (Tertiary Amine) Decision1->Result1 Yes Result2 Identify: 1-Ethyl-2/3-Methyl (Secondary Amine) Decision1->Result2 No Decision2->Result1 No Decision2->Result2 Yes

Caption: Decision tree for differentiating ethyl-methylpiperazine isomers using GC-MS and chemical derivatization.

References

  • Zhu, N., et al. (2021). "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society.
  • NIST Mass Spectrometry Data Center. "Piperazine, 2-methyl- Mass Spectrum." NIST Chemistry WebBook.[2] Available at: [Link]

  • Abdel-Hay, K. M. (2014). "Differentiation of the 1-(Methylenedioxyphenyl)-2-Piperazinopropanes and 1-(Methoxyphenyl)-2-Piperazinopropanones by GC-IRD and GC-MS." Forensic Science International. Available at: [Link]

  • PubChem. "1-Ethyl-2-methylpiperazine Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Validation

A Comparative Guide to Validating the Purity of (S)-2-Ethyl-1-methylpiperazine Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Development In the realm of pharmaceutical sciences, chirality is a fundamental property with profound implications for drug safety and efficacy. Enan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Development

In the realm of pharmaceutical sciences, chirality is a fundamental property with profound implications for drug safety and efficacy. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit dramatically different pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the human body.[1] One enantiomer may provide the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, responsible for adverse effects. This reality has shifted the regulatory landscape to strongly favor the development of single-enantiomer drugs over racemic mixtures.[1]

(S)-2-Ethyl-1-methylpiperazine is a chiral building block crucial in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical integrity is paramount, as any contamination with its (R)-enantiomer can impact the purity, safety, and efficacy of the final drug product. Therefore, a robust, accurate, and reliable analytical method to validate its enantiomeric purity is not merely a quality control measure but a critical component of regulatory compliance and patient safety.

This guide provides an in-depth technical analysis of using Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of (S)-2-Ethyl-1-methylpiperazine. We will explore the causality behind experimental choices, present a self-validating protocol grounded in international regulatory standards, and objectively compare the LC-MS method with alternative analytical techniques.

The LC-MS Advantage: Uniting High-Resolution Separation with Confident Identification

For chiral analysis, the ideal technique must achieve two primary goals: physically separate the enantiomers and then detect them with high sensitivity and specificity. LC-MS excels on both fronts. The separation is typically accomplished using a High-Performance Liquid Chromatography (HPLC) system equipped with a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and, thus, separation.[1][2]

While traditional HPLC systems rely on UV-Vis detectors, Mass Spectrometry (MS) offers superior performance for this application. The key advantages of MS detection include:

  • Unmatched Specificity: MS identifies compounds based on their mass-to-charge ratio (m/z), providing a highly specific confirmation of identity that UV detection cannot offer. This is crucial for unambiguously distinguishing the target analyte from potential impurities.[3][4]

  • Structural Information: MS can fragment molecules and analyze the resulting patterns, offering valuable structural information that confirms the identity of the analyte and helps in characterizing unknown impurities.[5]

  • High Sensitivity: MS detectors can achieve significantly lower limits of detection (LOD) and quantitation (LOQ) than UV detectors, which is essential for accurately quantifying trace amounts of the undesired enantiomer.[4]

  • Broad Applicability: MS can detect molecules that lack a UV chromophore, eliminating the need for chemical derivatization, which can add complexity and introduce errors.[4]

A Validated LC-MS Protocol for (S)-2-Ethyl-1-methylpiperazine Purity

The foundation of a reliable analytical method is a robust protocol validated according to globally recognized standards, such as the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[7][9]

Experimental Workflow

The overall process, from sample preparation to final purity assessment, follows a structured workflow designed to ensure data integrity and reproducibility.

LC-MS Purity Validation Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_validation 3. Data Processing & Validation cluster_report 4. Reporting prep_std Prepare (S)- and (R)-Enantiomer Reference Standards prep_sample Prepare Test Sample of (S)-2-Ethyl-1-methylpiperazine lc_sep Chiral LC Separation prep_sample->lc_sep ms_detect MS Detection & Data Acquisition (Full Scan & SIM/MRM) lc_sep->ms_detect peak_int Peak Integration & Identification ms_detect->peak_int quant Quantitation of Enantiomeric Impurity peak_int->quant validation Method Validation Assessment (per ICH Q2(R2)) quant->validation report Final Purity Report & Certificate of Analysis validation->report

Caption: Workflow for LC-MS purity validation of (S)-2-Ethyl-1-methylpiperazine.

Step-by-Step Methodology

This protocol is designed to be a self-validating system, where system suitability tests confirm operational readiness before each run.

1. Materials and Reagents:

  • (S)-2-Ethyl-1-methylpiperazine reference standard and test sample.

  • (R)-2-Ethyl-1-methylpiperazine reference standard (for specificity and peak identification).

  • HPLC-grade or LC-MS grade Methanol, Acetonitrile.

  • Volatile mobile phase additives (e.g., Ammonium acetate, Formic acid).

  • Deionized water (18.2 MΩ·cm).

2. Instrumentation and Conditions:

  • Liquid Chromatograph: HPLC or UHPLC system with a temperature-controlled column compartment.

  • Chiral Column: A polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak series), is often effective for separating piperazine enantiomers.[10] The choice is critical and must be determined during method development to achieve optimal resolution.

  • Mobile Phase: A mixture of an organic solvent (e.g., Methanol or Acetonitrile) and a volatile buffer. A typical starting point is 80:20 Acetonitrile:10mM Ammonium acetate in water. The exact ratio must be optimized for resolution.

  • Flow Rate: 0.5 - 1.0 mL/min (adjusted for column dimensions).

  • Column Temperature: 25°C (isothermal).

  • Injection Volume: 1 - 5 µL.

  • Mass Spectrometer: A single quadrupole, triple quadrupole, or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for amines like piperazines.

  • MS Parameters:

    • Scan Mode: Full Scan mode to identify the protonated molecular ion [M+H]⁺. For (S)-2-Ethyl-1-methylpiperazine (C₇H₁₆N₂), the expected monoisotopic mass is ~128.13 Da, so the [M+H]⁺ ion will be at m/z ~129.14.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For high-sensitivity quantitation of the (R)-enantiomer impurity. A characteristic fragmentation (e.g., loss of an ethyl group) would be monitored in MRM mode.[11][12]

3. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of the (S)- and (R)-enantiomer reference standards at 1 mg/mL in a suitable diluent (e.g., Methanol).

  • System Suitability Solution: Prepare a solution containing both the (S)-enantiomer (e.g., at 0.5 mg/mL) and a small, known amount of the (R)-enantiomer (e.g., at 0.1% or 0.5 µg/mL) to verify resolution and sensitivity.

  • Test Sample Solution: Prepare the test sample of (S)-2-Ethyl-1-methylpiperazine at the same concentration as the main component in the system suitability solution (0.5 mg/mL).

4. Analysis Sequence:

  • Inject a blank (diluent) to ensure no system contamination.

  • Perform multiple (e.g., 5 or 6) injections of the System Suitability Solution to establish system precision and verify resolution between the enantiomer peaks. The resolution factor (Rs) should be >1.5, and the relative standard deviation (%RSD) for peak areas should be ≤2.0%.[13][14]

  • Inject the test sample solution.

  • Inject a standard of the (S)-enantiomer to confirm the peak identity.

Method Validation: A Framework of Trustworthiness

Validating an analytical method is the process of formally demonstrating its reliability for a specific purpose.[7] The core validation parameters, as defined by ICH Q2(R2), are interconnected and collectively establish the method's trustworthiness.[6][15]

Validation Parameters Interrelationship cluster_quantitative Quantitative Performance Specificity Specificity FitForPurpose Method is Fit for Purpose Specificity->FitForPurpose Accuracy Accuracy Accuracy->FitForPurpose Precision Precision Precision->FitForPurpose Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOQ->Range Robustness Robustness Robustness->FitForPurpose

Caption: Interrelationship of validation parameters demonstrating a method is fit for purpose.

Key Validation Parameters & Acceptance Criteria
Validation ParameterPurposeExperimental ApproachTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., the other enantiomer, impurities, degradation products).Inject individual enantiomers, the test sample, and a spiked sample. The MS detector provides mass specificity.Baseline resolution (Rs > 1.5) between enantiomers. No interference at the retention time of the (R)-enantiomer.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Determined based on signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve.Reportable value (e.g., 0.01% of the nominal concentration).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determined based on signal-to-noise ratio (typically S/N ≥ 10) or by establishing the concentration at which precision (%RSD) and accuracy are acceptable.e.g., ≤0.05%. Precision (%RSD) at this level should be ≤10%.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[15]Analyze a series of solutions of the (R)-enantiomer at different concentrations (e.g., from LOQ to 0.5% of the nominal concentration).Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of test results to the true value.[6]Analyze samples spiked with known amounts of the (R)-enantiomer at different concentration levels (e.g., LOQ, 0.15%, 0.3%).Percent recovery typically between 80-120% for impurity analysis.[3]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[15]Repeatability: Analyze ≥6 preparations of a spiked sample on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.%RSD should be ≤10% for impurity analysis at the specification limit.[15]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]Vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).System suitability criteria (e.g., resolution) must still be met.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, other techniques can also be used for chiral analysis. The choice depends on the specific needs of the laboratory, including available equipment, required sensitivity, and sample throughput.[16][17]

FeatureChiral LC-MS Chiral GC-MS Chiral Capillary Electrophoresis (CE)
Principle Liquid phase separation on a CSP with mass-based detection.[1]Gas phase separation on a chiral column with mass-based detection.[18]Separation in a capillary based on differential electrophoretic mobility in the presence of a chiral selector.[19]
Analyte Suitability Excellent for a wide range of compounds, including non-volatile and thermally labile ones.Best for volatile and thermally stable compounds. Derivatization may be required for piperazines.[20]Excellent for charged or polar compounds. Requires very small sample volumes.
Sensitivity Very high (sub-nanogram levels).High, comparable to LC-MS.Generally lower than MS-based methods, but can be improved with concentration techniques or MS coupling.
Specificity Extremely high due to mass analysis and fragmentation capability.Extremely high due to mass analysis.Moderate; relies on migration time. Can be coupled to MS for higher specificity.
Speed/Throughput Moderate; typical run times are 5-20 minutes.Fast; typical run times are often shorter than LC.Very fast; high throughput is possible.
Cost High initial instrument cost and ongoing maintenance.Moderate to high instrument cost.Lower initial instrument cost.
Primary Advantage Versatility, high sensitivity, and high specificity for a broad range of analytes without derivatization.Excellent for volatile impurity profiling.Low solvent consumption ("green" technique), high separation efficiency, and speed.[19]
Key Limitation Higher complexity and cost.Limited to thermally stable and volatile analytes.Lower sensitivity with UV detection; can be more complex to optimize separation conditions.

Conclusion: Selecting the Right Tool for a Critical Task

For the definitive validation of the enantiomeric purity of (S)-2-Ethyl-1-methylpiperazine, LC-MS stands out as the superior methodology. Its combination of high-resolution chiral separation with the unparalleled specificity and sensitivity of mass spectrometric detection provides a robust and trustworthy system. This approach not only allows for the precise quantitation of the undesired (R)-enantiomer but also provides structural confirmation, aligning perfectly with the rigorous demands of the pharmaceutical industry and regulatory bodies like the FDA and EMA.[21]

While Chiral GC-MS and CE are viable alternatives with their own distinct advantages, they may require more extensive method development (e.g., derivatization for GC) or may not achieve the same level of sensitivity as LC-MS for this specific application. The LC-MS method, when properly validated according to ICH guidelines, delivers a self-validating, fit-for-purpose solution that ensures the quality, safety, and efficacy of the final pharmaceutical product.

References

  • ICH. (2023). ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • USP. (2023). USP-NF 〈621〉 Chromatography. United States Pharmacopeia. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMS Biopharma. [Link]

  • FDA. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Agilent. (n.d.). Revisions per USP 621. Agilent Technologies. [Link]

  • Waters. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [Link]

  • USP. (n.d.). General Chapters: <621> CHROMATOGRAPHY. USP-BPEP. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Royal Society of Chemistry. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. [Link]

  • Chiral Publishing. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • PubMed. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]

  • Springer. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • MDPI. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • ResearchGate. (n.d.). Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. [Link]

  • MDPI. (2021). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. [Link]

  • LCGC North America. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • PubMed. (2005). Chiral separation and CD characterisation of enantiomeric cyclotriphosphazene derivatives. [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]

  • Trade Science Inc. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. [Link]

  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

  • OSTI.gov. (n.d.). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 109-07-9 2-Methylpiperazine Impurity. [Link]

  • Semantic Scholar. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • PubMed. (2014). Development and validation of an LC-MS/MS method after chiral derivatization for the simultaneous stereoselective determination of methylenedioxy-methamphetamine (MDMA) and its phase I and II metabolites in human blood plasma. [Link]

Sources

Comparative

Comparative Reactivity of 2-Ethyl vs. 2-Methyl Piperazine Derivatives: A Guide for Drug Development Professionals

Introduction The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2] Among its many derivatives, those substituted at the C2 position, such as 2-methylpiperazine and 2-ethylpiperazine, are critical building blocks for introducing chirality and modulating pharmacological activity.[3][4] The choice between a 2-methyl or a 2-ethyl substituent can profoundly impact not only the biological profile of the final active pharmaceutical ingredient (API) but also the efficiency and scalability of its synthesis.

This guide provides an in-depth comparison of the reactivity of 2-ethyl- versus 2-methylpiperazine derivatives. We will dissect the underlying principles governing their reactivity—namely, the interplay of electronic and steric effects—and provide supporting experimental frameworks to guide researchers in their synthetic strategy and process development.

PART 1: The Theoretical Framework: Steric vs. Electronic Effects

The reactivity of the nitrogen atoms in 2-substituted piperazines is governed by a delicate balance between two primary factors: the inductive electronic effect of the alkyl substituent and the steric hindrance it imposes.

Electronic Effects: The Inductive Push

Alkyl groups, such as methyl and ethyl, are electron-donating through an inductive effect (+I).[5][6][7] They push electron density towards the piperazine ring, increasing the electron density on the nitrogen atoms. This makes the nitrogen lone pairs more available for donation to an electrophile, thereby enhancing both the basicity and nucleophilicity of the amine.[5][7]

  • Methyl (-CH₃): A standard electron-donating group.

  • Ethyl (-CH₂CH₃): A slightly stronger electron-donating group than methyl due to the presence of an additional carbon atom.

Theoretically, the stronger inductive effect of the ethyl group should render the 2-ethylpiperazine derivative a more potent nucleophile than its 2-methyl counterpart. However, this electronic advantage is often overshadowed by steric considerations.

Steric Effects: The Physical Shield

Steric hindrance refers to the spatial arrangement of atoms and the physical bulk of substituents, which can impede the approach of a reactant.[8][9] In the context of 2-substituted piperazines, the alkyl group at the C2 position can physically block or hinder access to the lone pairs of the adjacent nitrogen atoms (N1 and N4).

The piperazine ring typically adopts a stable chair conformation to minimize torsional strain, with bulky substituents preferentially occupying the equatorial position.[10] Even in this favored conformation, the substituent's size dictates the degree of steric congestion.

  • Methyl (-CH₃): Relatively small, causing moderate steric hindrance.

  • Ethyl (-CH₂CH₃): Significantly bulkier than a methyl group, creating a more crowded environment around the nitrogen centers.[8]

This difference in steric bulk is the critical determinant in most nucleophilic substitution reactions.

G cluster_0 2-Methylpiperazine cluster_1 2-Ethylpiperazine Me_React Reactivity Balance Overall Reactivity Determined by Balance Me_React->Balance Me_Electronic Inductive Effect (+I) (Moderate) Me_Electronic->Me_React Increases Reactivity Me_Steric Steric Hindrance (Low) Me_Steric->Me_React Slightly Decreases Reactivity Et_React Reactivity Et_React->Balance Et_Electronic Inductive Effect (+I) (Slightly Stronger) Et_Electronic->Et_React Increases Reactivity Et_Steric Steric Hindrance (High) Et_Steric->Et_React Significantly Decreases Reactivity

Figure 1: Competing factors influencing reactivity.

PART 2: Comparative Reactivity in Key Synthetic Transformations

In most standard synthetic operations encountered in drug development, such as N-acylation and N-alkylation, the steric effect is the dominant factor. The increased bulk of the ethyl group significantly slows the reaction rate compared to the methyl group.

N-Acylation

N-acylation involves the nucleophilic attack of a piperazine nitrogen on the carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). This reaction is highly sensitive to steric hindrance.

Hypothesis: 2-Methylpiperazine will react significantly faster than 2-ethylpiperazine due to the lower steric hindrance around the nitrogen atoms, allowing for easier approach to the electrophilic carbonyl center.

G Piperazine 2-R-Piperazine N1-H N4-H TS Tetrahedral Intermediate Piperazine:n1->TS Nucleophilic Attack AcylChloride R'-C(=O)Cl Electrophile AcylChloride:c->TS Product N-Acyl Piperazine TS->Product Collapse & Chloride Expulsion HCl HCl TS->HCl caption General Mechanism for N-Acylation of Piperazine Derivatives.

Figure 2: General mechanism for N-acylation.
Reaction TypeSubstrateRelative Rate (vs. 2-Methyl)Typical Yield (1 hr, RT)
N-Acylation 2-Methylpiperazine1.00>95%
(with Acetyl Chloride)2-Ethylpiperazine~0.35~60%
N-Alkylation 2-Methylpiperazine1.00>90%
(with Benzyl Bromide)2-Ethylpiperazine~0.45~70%

Table 1: Hypothetical comparative reactivity data based on established chemical principles. Actual results may vary based on specific reaction conditions.

N-Alkylation

N-alkylation via an Sₙ2 mechanism is similarly affected by steric hindrance. The nucleophilic nitrogen must attack the backside of the carbon-leaving group bond on the alkyl halide.

Hypothesis: The less hindered environment of 2-methylpiperazine allows for a more efficient Sₙ2 attack compared to the bulkier 2-ethylpiperazine, resulting in faster reaction kinetics.[11]

PART 3: Experimental Protocols for Reactivity Assessment

To empirically validate these principles, a competitive reaction is the most direct and self-validating method. In this setup, an equimolar mixture of 2-methylpiperazine and 2-ethylpiperazine is treated with a sub-stoichiometric amount of an electrophile. The product ratio, determined by GC-MS or ¹H NMR, directly reflects the relative reactivity.

G cluster_workflow Competitive Reaction Workflow A 1. Prepare Equimolar Mixture (2-Methylpiperazine & 2-Ethylpiperazine) in a suitable solvent (e.g., DCM) B 2. Add Limiting Electrophile (e.g., 0.8 eq. Acetyl Chloride) Dropwise at 0°C A->B C 3. Reaction Quench & Workup (e.g., Add NaHCO₃(aq), Separate organic layer) B->C D 4. Analysis (GC-MS or ¹H NMR) C->D E 5. Determine Product Ratio (Mono-acylated 2-Methylpiperazine vs. Mono-acylated 2-Ethylpiperazine) D->E

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of Piperazine Hydrochloride Salts for Pharmaceutical Analysis

Introduction: The Critical Role of Salt Form in Pharmaceutical Development In the realm of pharmaceutical sciences, the active pharmaceutical ingredient (API) is rarely administered in its free base or free acid form. In...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Salt Form in Pharmaceutical Development

In the realm of pharmaceutical sciences, the active pharmaceutical ingredient (API) is rarely administered in its free base or free acid form. Instead, it is often formulated as a salt to enhance its physicochemical properties, such as solubility, stability, and bioavailability.[1][2][3] Piperazine, a versatile building block in many pharmaceuticals, is a diprotic base, meaning it can accept two protons to form monohydrochloride and dihydrochloride salts.[4] The choice between the free base, monohydrochloride, or dihydrochloride form can significantly impact the drug's performance.[5] Therefore, robust analytical methods to differentiate and characterize these salt forms are paramount during drug development and quality control.[6]

Infrared (IR) spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint of a compound based on the vibrations of its chemical bonds.[6] This guide provides a detailed comparison of the IR spectra of piperazine, piperazine monohydrochloride, and piperazine dihydrochloride, offering insights into the spectral changes upon protonation. We will delve into the causality behind these changes and provide a detailed experimental protocol for obtaining high-quality spectra.

Comparative IR Spectral Analysis: Unveiling the Effects of Protonation

The transformation of piperazine from its free base to its hydrochloride salts induces significant and predictable changes in its IR spectrum. These changes primarily arise from the protonation of the secondary amine groups (-NH) to form secondary ammonium groups (-NH2+).

The N-H Stretching Region (3500-2500 cm⁻¹): A Tale of Two Nitrogens
  • Piperazine (Free Base): As a secondary amine, piperazine exhibits a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹.[7][8] This peak is often a single, relatively sharp band.

  • Piperazine Monohydrochloride: Upon the addition of one equivalent of hydrochloric acid, one of the two nitrogen atoms in the piperazine ring becomes protonated. This results in the appearance of a broad and complex absorption band system in the 3000-2700 cm⁻¹ range.[9] This broadness is a hallmark of the N-H stretching in amine salts and is attributed to strong hydrogen bonding between the ammonium cation and the chloride anion.[9] The original N-H stretching peak from the unprotonated nitrogen may still be present, but likely broadened and shifted.

  • Piperazine Dihydrochloride: With the protonation of both nitrogen atoms, the characteristic N-H stretching of the free amine disappears completely. It is replaced by a very broad and strong absorption envelope, typically spanning from 3000 cm⁻¹ down to around 2500 cm⁻¹, which is characteristic of the -NH2+ group in a hydrochloride salt.[10] This broad feature is a result of extensive hydrogen bonding within the crystal lattice.

The N-H Bending Region (1650-1550 cm⁻¹): A New Vibrational Mode
  • Piperazine (Free Base): Secondary amines like piperazine do not typically show a strong, characteristic N-H bending vibration in this region.[8]

  • Piperazine Monohydrochloride & Dihydrochloride: The formation of the -NH2+ group introduces a new vibrational mode: the N-H bending (scissoring) vibration. This results in the appearance of a new, often strong, absorption band in the 1620-1560 cm⁻¹ region.[11] The presence and intensity of this peak are clear indicators of salt formation.

The "Fingerprint" Region (<1500 cm⁻¹): Subtle but Significant Shifts

The fingerprint region of the IR spectrum contains a wealth of information from various bending and stretching vibrations, including C-N stretching and C-H bending.

  • C-N Stretching: The C-N stretching vibration in aliphatic amines like piperazine typically appears in the 1250-1020 cm⁻¹ range.[8] Upon protonation, the C-N bond is strengthened due to the inductive effect of the positive charge on the nitrogen atom. This can cause a slight blue shift (shift to higher wavenumber) of the C-N stretching frequency.

  • Ring Vibrations: The overall symmetry of the piperazine ring is altered upon protonation, leading to shifts in the frequencies of the ring's skeletal vibrations. These changes, while complex, contribute to the unique fingerprint of each salt form.

Summary of Characteristic IR Peaks

The following table summarizes the key diagnostic IR absorption bands for piperazine and its hydrochloride salts. Note that the exact peak positions can vary slightly depending on the sample preparation and instrument.

Vibrational Mode Piperazine (Free Base) Piperazine Monohydrochloride Piperazine Dihydrochloride Reason for Change
N-H Stretch ~3300-3500 cm⁻¹ (sharp)Broad envelope ~3000-2700 cm⁻¹Very broad, strong envelope ~3000-2500 cm⁻¹Protonation of the amine group and subsequent hydrogen bonding.[9]
N-H Bend Absent~1620-1560 cm⁻¹~1620-1560 cm⁻¹Formation of the -NH2+ group introduces this new vibrational mode.[11]
C-N Stretch ~1250-1020 cm⁻¹ShiftedShiftedInductive effect of the positive charge on nitrogen strengthens the C-N bond.
C-H Stretch ~2950-2800 cm⁻¹~2950-2800 cm⁻¹~2950-2800 cm⁻¹Generally less affected by protonation of the amine.

Experimental Protocol: Obtaining High-Quality FTIR Spectra

To ensure accurate and reproducible IR spectra, proper sample preparation is crucial. The KBr (potassium bromide) pellet method is a widely used technique for solid samples.[12][13]

Step-by-Step Methodology for KBr Pellet Preparation
  • Material Preparation:

    • Use spectroscopy-grade KBr that has been thoroughly dried in an oven at ~110°C for at least 2 hours to remove any adsorbed water.[14] Water has strong IR absorptions that can interfere with the sample spectrum.[14]

    • Ensure the agate mortar and pestle, and the die set for the pellet press are clean and dry.

  • Sample Grinding and Mixing:

    • Weigh out approximately 1-2 mg of the piperazine salt sample.

    • Weigh out approximately 100-200 mg of the dried KBr. The sample concentration in KBr should be between 0.5% and 1%.[15]

    • First, grind the piperazine salt sample in the agate mortar to a very fine powder. This is essential to reduce light scattering.[13]

    • Add the KBr to the mortar and gently but thoroughly mix with the ground sample until a homogenous mixture is obtained.[14] Avoid excessive grinding of the KBr itself, as this can increase its hygroscopicity.[15]

  • Pellet Formation:

    • Assemble the die set.

    • Transfer the sample-KBr mixture into the die.

    • Place the die in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum.

    • Process the spectrum as needed (e.g., baseline correction).

Alternative Method: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid alternative that requires minimal sample preparation.[6][16] A small amount of the solid powder is simply placed on the ATR crystal, and pressure is applied to ensure good contact. This method is particularly useful for high-throughput screening.[17]

Workflow for IR Spectroscopic Analysis of Piperazine Salts

The following diagram illustrates the general workflow for the characterization of piperazine hydrochloride salts using IR spectroscopy.

G cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation synthesis Synthesis of Piperazine Salt drying Drying of Sample and KBr synthesis->drying grinding Grinding and Mixing drying->grinding pelleting Pellet Formation (KBr) or Placement on ATR Crystal grinding->pelleting background Background Spectrum Acquisition pelleting->background sample_spec Sample Spectrum Acquisition background->sample_spec processing Data Processing (e.g., Baseline Correction) sample_spec->processing peak_id Peak Identification and Assignment processing->peak_id comparison Comparison with Reference Spectra peak_id->comparison conclusion Confirmation of Salt Form comparison->conclusion

Caption: Workflow for the IR spectroscopic analysis of piperazine salts.

Conclusion: An Indispensable Tool for Pharmaceutical Characterization

IR spectroscopy provides a rapid, reliable, and informative method for the differentiation of piperazine free base, monohydrochloride, and dihydrochloride salts. The distinct changes in the N-H stretching and bending regions upon protonation serve as clear diagnostic markers. By understanding the principles behind these spectral shifts and employing standardized experimental protocols, researchers and drug development professionals can confidently characterize the salt form of piperazine-containing APIs, ensuring the quality, stability, and efficacy of the final pharmaceutical product.

References

  • FT‐IR Sample Preparation. (n.d.). Northern Illinois University - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Quick User Guide for FT-IR. (n.d.). University of Helsinki. Retrieved from [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • Olori, L., Gualtieri, A. F., & Gazzotti, S. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Periodico di Mineralogia, 90(1).
  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (2026, February 10). Kintek Press. Retrieved from [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Vibrational spectroscopic signatures of hydrogen bond induced NH stretch–bend Fermi-resonance in amines: The methylamine clusters and other N–H⋯N hydrogen-bonded complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2018). Journal of Pharmaceutical Sciences, 107(10), 2541-2558.
  • Kazarian, S. G., & Chan, K. L. A. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Pharmaceutics, 15(6), 1696.
  • Electrostatic frequency shifts in amide I vibrational spectra: Direct parameterization against experiment. (2013). The Journal of Chemical Physics, 138(17), 175101.
  • ATR-FTIR images showing the dissolution of ibuprofen salt and... (n.d.). ResearchGate. Retrieved from [Link]

  • Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology. Retrieved from [Link]

  • Decoding the IR Spectrum of Secondary Amines. (2026, January 8). Oreate AI Blog. Retrieved from [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009). Journal of the Royal Society of Medicine, 102(11), 468–473.
  • Infrared spectra and structures of protonated amantadine isomers: detection of ammonium and open-cage iminium ions. (2022). Physical Chemistry Chemical Physics, 24(24), 14757-14766.
  • The infrared spectra of secondary amines and their salts. (1956). Canadian Journal of Chemistry, 34(12), 1782-1795.
  • Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. (2024). The Journal of Chemical Physics, 160(18).
  • IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025).
  • Analysis of the Dissolution Behavior of Theophylline and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging. (2024). Molecular Pharmaceutics.
  • A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent. Retrieved from [Link]

  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
  • Vibrational signatures of dynamic excess proton storage between primary amine and carboxylic acid groups. (2024). The Journal of Chemical Physics, 160(9).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.